3-Amino-1-propanol
描述
Structure
3D Structure
属性
IUPAC Name |
3-aminopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGQZFFCHPXWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Record name | N-PROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059746 | |
| Record name | 3-Aminopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4 °C (54 °F). Moderately toxic by ingestion., Colorless to pale yellow liquid with a fishy odor; mp = 12.4 deg C; [CAMEO] Colorless liquid with an odor of amines; mp = 11 deg C; [Alfa Aesar MSDS] | |
| Record name | N-PROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11012 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
369.5 °F at 760 mmHg (USCG, 1999), 187-188 °C @ 756 MM HG | |
| Record name | N-PROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
175 °F (USCG, 1999), 175 °F | |
| Record name | N-PROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, ALCOHOL & ETHER, MISCIBLE WITH ACETONE & CHLOROFORM | |
| Record name | PROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9824 @ 26 °C/4 °C | |
| Record name | N-PROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.07 [mmHg] | |
| Record name | Propanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11012 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
156-87-6 | |
| Record name | N-PROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Amino-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Aminopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMA7C44XGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52 °F (USCG, 1999), 12.4 °C | |
| Record name | N-PROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-1-propanol (CAS 156-87-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-1-propanol (also known as propanolamine), a versatile bifunctional molecule with significant applications across the pharmaceutical, personal care, and chemical industries.[1][2][3][4] This document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and key applications, with a focus on its role as a chemical intermediate.
Core Chemical and Physical Properties
This compound (C₃H₉NO) is a colorless to pale yellow, viscous liquid with a characteristic fishy, amine-like odor.[5][6][7][8] Its bifunctional nature, possessing both a primary amine (-NH₂) and a primary hydroxyl (-OH) group, allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.[1] This dual reactivity enables reactions such as acylation, salt formation, esterification, and etherification.[1] The compound is hygroscopic and miscible with water, alcohol, ether, acetone, and chloroform.[5][6][7][9]
Quantitative Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 75.11 g/mol | [1][5][10] |
| Appearance | Clear colorless to pale yellow liquid | [1][5][7][8] |
| Melting Point | 10-12.4 °C (50-54.3 °F) | [6][10][11] |
| Boiling Point | 184-188 °C (363.2-370.4 °F) at 760 mmHg | [6][10][12] |
| Density | 0.982 - 0.99 g/cm³ at 20 °C | [10][11] |
| Refractive Index (n20/D) | 1.4598 - 1.4617 | [6] |
| Vapor Pressure | 0.149 hPa at 25 °C; 2.1 mmHg at 20 °C | [7][11] |
| Vapor Density | 2.59 (vs air) | [7] |
| Flash Point | 100-101 °C (212-213.8 °F) | [7][11][12] |
| Autoignition Temperature | 385 °C (725-770 °F) | [7][8][11] |
| Water Solubility | Miscible / Soluble | [5][6][7] |
| pKa | 9.96 (+1) at 25°C | [8] |
| LogP (o/w) | -1.12 to -1.131 (est) | [5][13] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description | Source(s) |
| ¹H NMR | Spectra available in CDCl₃. Key shifts are observed for the different proton environments. | [14][15] |
| ¹³C NMR | Data available for structural confirmation. | [14] |
| IR Spectroscopy | Infrared spectra confirm the presence of O-H and N-H stretching, characteristic of the alcohol and amine functional groups. | [6][16] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, with the molecular ion peak observed at m/z 75. | [6][14][16] |
| Purity (Assay) | Commercially available with purities of ≥99% or ≥99.5% (GC).[2] |
Reactivity, Stability, and Handling
Reactivity Profile: this compound's amine group imparts basicity, allowing it to neutralize acids in exothermic reactions to form salts and water.[1][17] It can be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[17] It also reacts with strong oxidizing agents.[5][8]
Stability and Storage: The compound is stable under normal temperatures and pressures.[5][18] It is, however, hygroscopic and should be stored in a cool, dry, well-ventilated area in tightly closed containers.[7][19][20] Containers should be kept upright to prevent leakage.[7][19]
Decomposition: When heated to decomposition or during combustion, it can emit toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][12][20]
Safety and Toxicology
This compound is classified as harmful and corrosive.[11][19] It can cause severe skin burns and serious eye damage.[12][19]
Quantitative Toxicity Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 2830 uL/kg | [13] |
| LD50 | Mouse | Intraperitoneal | 1202 mg/kg | [13] |
| LD50 | Rabbit | Skin | 1250 uL/kg | [13] |
Safety and Handling Protocols
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[12][19]
-
Skin Protection: Wear protective gloves and chemical-resistant clothing.[12]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device. A full-face supplied air respirator may be necessary if risk assessment indicates it.[12][19]
Handling and First Aid:
-
Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[7][19] Use only in a well-ventilated area.[5] Wash thoroughly after handling.[5]
-
In case of contact:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7]
Applications in Research and Drug Development
This compound is a key intermediate in various industrial and pharmaceutical applications.
-
Pharmaceutical Synthesis: It is a crucial building block for producing active pharmaceutical ingredients (APIs) and intermediates.[2][3] Notable examples include its use in the synthesis of cyclophosphamide (B585) and dexpanthenol.[1][2] It also serves as a precursor for medicinally important compounds through selective O- or N-arylation and amidation.
-
Chemical Intermediate: Its bifunctional nature makes it a versatile intermediate for producing a wide range of compounds, including surfactants, polymers, and specialty chemicals.[1][3] It is used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers.
-
Personal Care Products: In cosmetics and personal care formulations, it functions as an emollient, emulsifier, and pH adjuster.[1][2][4]
-
Other Industrial Uses: It is employed as a corrosion inhibitor in water treatment, a dispersing agent in inks and cleaners, and in the absorption of gases like carbon dioxide.[1][9]
Experimental Protocols and Workflows
While specific, detailed experimental protocols are proprietary and vary by application, the following diagrams illustrate generalized workflows relevant to researchers using this compound.
Logical Relationship of Structure to Application
The diagram below illustrates how the distinct functional groups of this compound lead to its diverse applications.
Caption: Bifunctional nature of this compound and its resulting applications.
Generalized Experimental Workflow for Synthesis
This workflow outlines the typical steps for using this compound as a reactant in a chemical synthesis.
Caption: Generalized workflow for chemical synthesis using this compound.
Laboratory Safety and Handling Workflow
This diagram provides a logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. dataintelo.com [dataintelo.com]
- 4. products.basf.com [products.basf.com]
- 5. This compound(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]
- 8. 3-Aminopropanol | 156-87-6 [chemicalbook.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound, 156-87-6 [thegoodscentscompany.com]
- 14. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 1-Propanol, 3-amino- [webbook.nist.gov]
- 17. echemi.com [echemi.com]
- 18. lobachemie.com [lobachemie.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. multichemindia.com [multichemindia.com]
Synthesis of 3-Amino-1-propanol from Ethylene Cyanohydrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-1-propanol from ethylene (B1197577) cyanohydrin (3-hydroxypropionitrile). This compound is a valuable building block in the pharmaceutical and chemical industries, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. This document details the primary synthetic routes, including catalytic hydrogenation and chemical reduction, with a focus on providing practical experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and workflows.
Introduction
This compound is an organic compound containing both an amine and a primary alcohol functional group. This bifunctionality makes it a versatile intermediate for the synthesis of a wide range of molecules.[1] Its primary precursor, ethylene cyanohydrin, can be synthesized from the reaction of ethylene oxide with hydrogen cyanide. The subsequent conversion of the nitrile group of ethylene cyanohydrin to a primary amine affords this compound. The two predominant methods for this transformation are catalytic hydrogenation and reduction using metal hydrides. This guide will explore these methods in detail, providing researchers with the necessary information to select and perform the optimal synthesis for their specific needs.
Synthetic Pathways
The core of the synthesis lies in the reduction of the nitrile functionality of ethylene cyanohydrin. The overall transformation is depicted below:
Figure 1: Overall reaction for the synthesis of this compound.
This reduction can be achieved through two primary methodologies: catalytic hydrogenation and chemical reduction with hydride reagents.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the synthesis of this compound.[2][3] This process involves the reaction of ethylene cyanohydrin with hydrogen gas in the presence of a metal catalyst.
The most common catalyst for this reaction is Raney Nickel , a porous nickel catalyst known for its high activity in nitrile hydrogenations.[4] Other catalysts, such as rhodium-based catalysts, have also been employed.[4] The choice of catalyst can influence the reaction conditions and selectivity.
The hydrogenation is typically carried out at elevated temperatures and pressures. Industrial processes often operate at temperatures ranging from 50 to 150 °C and hydrogen pressures from 100 to 300 bar.[2][3] To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is frequently added to the reaction mixture.[2][3] The molar ratio of ammonia to ethylene cyanohydrin can vary significantly, from 1.1:1 to 25:1.[2]
Chemical Reduction using Lithium Aluminum Hydride (LAH)
For laboratory-scale synthesis, reduction with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄ or LAH) is a common and effective method.[5][6] LAH is a potent hydride donor capable of reducing a wide variety of functional groups, including nitriles, to the corresponding primary amines.[5][7]
The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to room temperature.[2] A crucial aspect of LAH reductions is the work-up procedure, which involves carefully quenching the excess reactive LAH and hydrolyzing the resulting aluminum complexes to liberate the amine product.[5][8] Several methods exist for the work-up, often involving the sequential addition of water and a sodium hydroxide (B78521) solution.[2][8]
Quantitative Data Summary
The selection of a synthetic method often depends on factors such as scale, desired purity, and available equipment. The following tables summarize quantitative data for the different synthetic approaches.
| Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Solvent | Additives | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Raney Nickel | 50 - 150 | 120 - 250 | Ethanol (B145695) / Ammonia | Ammonia | High (Industrial) | [2][3] |
| Catalytic Hydrogenation | Rhodium on Carbon | 20 - 110 | 1 - 14 | Two-phase organic/water | Basic substance | Not specified | [4] |
| Chemical Reduction | LiAlH₄ | 0 - Room Temp. | Atmospheric | THF / Diethyl Ether | - | ~55 (lab scale) | [6] |
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound.
| Parameter | Industrial Catalytic Hydrogenation | Laboratory LAH Reduction |
| Scale | Large (kg to tons) | Small (mg to g) |
| Equipment | High-pressure reactor | Standard laboratory glassware |
| Safety | High pressure H₂, pyrophoric catalyst | Pyrophoric and water-reactive reagent |
| Byproducts | Secondary/tertiary amines | Aluminum salts |
| Work-up | Catalyst filtration, distillation | Careful quenching, filtration, extraction |
Table 2: Comparison of Process Parameters.
Experimental Protocols
This section provides detailed experimental procedures for both the catalytic hydrogenation and the LAH reduction methods.
Catalytic Hydrogenation with Raney Nickel (Illustrative Lab-Scale Protocol)
This protocol is a representative example for a laboratory-scale hydrogenation.
Materials:
-
Ethylene cyanohydrin
-
Raney Nickel (slurry in water)
-
Anhydrous ethanol
-
Liquid ammonia
-
High-pressure autoclave with stirrer and temperature/pressure controls
-
Hydrogen gas source
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with anhydrous ethanol (3 x 50 mL) to remove water. The catalyst should be kept wet with solvent at all times to prevent ignition upon contact with air.[9]
-
Reaction Setup: To the high-pressure autoclave, add anhydrous ethanol (100 mL) and the washed Raney Nickel catalyst.
-
Add ethylene cyanohydrin (e.g., 20 g, 0.28 mol) to the autoclave.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Introduce liquid ammonia (e.g., 24 g, 1.4 mol) into the autoclave.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 150 bar).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Carefully open the autoclave and filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet with a solvent to prevent it from becoming pyrophoric.
-
Purification: The filtrate, containing this compound, ethanol, and residual ammonia, is then subjected to distillation to remove the solvent and purify the product.
Reduction with Lithium Aluminum Hydride (LAH)
This protocol provides a detailed procedure for the LAH reduction of ethylene cyanohydrin.
Materials:
-
Ethylene cyanohydrin
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard reaction glassware (three-necked flask, dropping funnel, condenser) under an inert atmosphere (nitrogen or argon)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, place LAH (e.g., 1.5 equivalents relative to the nitrile) and suspend it in anhydrous THF (10 volumes).[2]
-
Cool the suspension to 0 °C using an ice bath.
-
Addition of Nitrile: Dissolve ethylene cyanohydrin (1 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours or until the reaction is complete (monitored by TLC).[2]
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C.[8]
-
Carefully and slowly add water (x mL, where x is the mass of LAH in grams) dropwise to quench the excess LAH. Hydrogen gas will evolve.[8]
-
Add 15% aqueous sodium hydroxide solution (x mL) dropwise.[8]
-
Add water (3x mL) dropwise.[8]
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms.[8]
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.[8]
-
Isolation: Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Visualizations
Synthetic Pathway Diagram
Figure 2: Synthetic routes to this compound.
Experimental Workflow Diagram
Figure 3: Comparative experimental workflows.
Purification
The final step in the synthesis of this compound is purification. The most common method for purifying the crude product is vacuum distillation .[3][10] This technique is particularly suitable for high-boiling liquids like this compound (boiling point ~187-190 °C at atmospheric pressure) as it allows for distillation at a lower temperature, thus preventing thermal decomposition.[10] For industrial processes, multi-stage distillation columns are employed to achieve high purity.[3]
Safety Considerations
-
Ethylene Cyanohydrin: This starting material is toxic and can release hydrogen cyanide upon decomposition. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Raney Nickel: This catalyst is pyrophoric, especially when dry. It should always be handled as a slurry in a solvent and never allowed to dry in the air.[9]
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and water-sensitive reagent. It can ignite upon contact with water or moist air, releasing flammable hydrogen gas. All reactions and work-up procedures involving LAH must be conducted under an inert atmosphere with strict exclusion of moisture.[5][11]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed in a properly designed and shielded autoclave by trained personnel.
Conclusion
The synthesis of this compound from ethylene cyanohydrin can be effectively achieved through both catalytic hydrogenation and chemical reduction with LAH. The choice of method depends on the desired scale of the reaction and the available resources. Catalytic hydrogenation, particularly with Raney Nickel, is the preferred method for large-scale industrial production due to its efficiency and cost-effectiveness. For laboratory-scale synthesis, LAH reduction offers a convenient and high-yielding alternative. Proper purification, typically by vacuum distillation, is essential to obtain high-purity this compound suitable for its various applications in the pharmaceutical and chemical industries. Strict adherence to safety protocols is paramount when working with the hazardous materials involved in these syntheses.
References
- 1. rod.beavon.org.uk [rod.beavon.org.uk]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 4. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. scribd.com [scribd.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Workup [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
An In-depth Technical Guide to 3-Amino-1-propanol: Structural Formula and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, isomers, and key physicochemical properties of 3-amino-1-propanol. Detailed experimental protocols for the synthesis and analysis of this compound and its isomers are also presented to support research and development activities in the pharmaceutical and chemical industries.
Structural Elucidation of this compound
This compound, also known as propanolamine, is a simple organic molecule containing both a primary amine and a primary alcohol functional group. Its chemical structure is characterized by a three-carbon backbone with a hydroxyl group at one terminus and an amino group at the other.
Molecular Formula: C₃H₉NO[1][2]
IUPAC Name: 3-aminopropan-1-ol[2]
Structural Formula: HOCH₂CH₂CH₂NH₂[1]
InChI: InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2[2]
Isomerism in C₃H₉NO
The molecular formula C₃H₉NO gives rise to a variety of structural (constitutional) isomers and, in some cases, stereoisomers. Understanding the distinct properties of these isomers is crucial for applications in drug development and chemical synthesis, where specific molecular architectures are required for desired biological activity or chemical reactivity.
Constitutional Isomers
Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. These include other amino alcohols with different substitution patterns, as well as compounds with different functional groups such as ethers and secondary or tertiary amines.
A summary of the key constitutional isomers of C₃H₉NO is provided in the table below, along with their physicochemical properties.
| Isomer Name | Structural Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | HOCH₂CH₂CH₂NH₂ | 10-12[5][6] | 184-187[5] | 0.982 @ 20°C[5] | Miscible[7] |
| 1-Amino-2-propanol | CH₃CH(OH)CH₂NH₂ | -2[2] | 160[2] | 0.973 @ 25°C[2] | Freely soluble[2] |
| 2-Amino-1-propanol | CH₃CH(NH₂)CH₂OH | 8[4] | 72-73 (at 11 mmHg)[4] | 0.943 @ 25°C[4] | Soluble[4] |
| N-Methylethanolamine | CH₃NHCH₂CH₂OH | -4.5[1] | 158.1[1] | 0.935[1] | Miscible[1] |
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound itself does not have a chiral center and therefore does not exhibit stereoisomerism. However, some of its constitutional isomers, such as 1-amino-2-propanol and 2-amino-1-propanol, possess a chiral carbon atom and exist as a pair of enantiomers (R and S forms).
| Isomer Name | Chirality | Melting Point (°C) | Boiling Point (°C) | Optical Rotation |
| (S)-(+)-1-Amino-2-propanol | Chiral | 24-26 | 160 | [α]20/D +18° (c=1.8 in H₂O) |
| (R)-(-)-1-Amino-2-propanol | Chiral | 24-26 | 156-157 | [α]20/D -24° (c=1 in H₂O) |
| (S)-(+)-2-Amino-1-propanol | Chiral | - | 72-73 (at 11 mmHg)[8] | [α]20/D +18° (neat)[8] |
| (R)-(-)-2-Amino-1-propanol | Chiral | - | - | [α]D -16.5° (c=1 in H₂O) |
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of a derivative of this compound involves the reaction of this compound with chlorosulfonic acid.
Procedure:
-
An oven-dried 100 mL round-bottomed flask is charged with this compound (11.5 mL, 150 mmol) and anhydrous dichloromethane (B109758) (35 mL).[9]
-
A pressure-equalizing addition funnel is attached, and charged with chlorosulfonic acid (10.5 mL, 159 mmol).[9]
-
The flask is cooled in an ice/water bath, and the chlorosulfonic acid is added dropwise over 30 minutes.[9]
-
A white precipitate forms during the addition.[9]
-
After the addition is complete, the reaction is stirred at 0°C for 20 minutes and then allowed to warm to room temperature over 30 minutes.[9]
-
The mixture is stirred for an additional hour at room temperature.[9]
-
The resulting solid is collected by filtration.[9]
Synthesis of 2-Aminopropanol
A method for the synthesis of 2-aminopropanol is outlined in a patent, involving the ring-opening of propylene (B89431) oxide followed by ammonolysis.
Procedure:
-
Step 1: Synthesis of β-chloropropanol. Propylene oxide is reacted with a hydrochloric acid solution (15-38% mass concentration) at a temperature between -5 and 85°C. The resulting β-chloropropanol is collected by rectification.[10]
-
Step 2: Ammonolysis. The β-chloropropanol is reacted with excess liquid ammonia (B1221849) at 50-200°C under the catalysis of an alkali metal hydrohalide (e.g., KI or NaI) to produce 2-aminopropanol.[10]
Chiral Resolution of Aminopropanol (B1366323) Isomers
The separation of enantiomers of chiral aminopropanols can be achieved through chiral resolution, a process that involves the formation of diastereomeric salts with a chiral resolving agent.
General Procedure for Diastereomeric Salt Crystallization:
-
The racemic mixture of the aminopropanol isomer is reacted with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts.
-
These diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
The less soluble diastereomer crystallizes out of the solution and is collected.
-
The resolving agent is then removed from the separated diastereomer to yield the pure enantiomer.
Visualization of Isomeric Relationships
The following diagram illustrates the relationship between this compound and its constitutional and stereoisomers.
Caption: Isomeric relationships of C₃H₉NO.
References
- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Cas 78-96-6,Amino-2-propanol | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. DL-2-Amino-1-propanol [chembk.com]
- 5. manavchem.com [manavchem.com]
- 6. researchgate.net [researchgate.net]
- 7. METHYLETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ( S )-(+)-2-氨基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Amino-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-1-propanol (CAS: 156-87-6), a versatile bifunctional molecule with applications in organic synthesis and drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to its three-carbon chain bearing amino and hydroxyl functional groups.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by three distinct multiplets corresponding to the three methylene (B1212753) groups, in addition to broad signals for the exchangeable protons of the amino and hydroxyl groups. The chemical shifts can vary slightly depending on the solvent and concentration used.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.73 | Triplet | -CH₂-OH (C1-H) |
| ~2.89 | Triplet | -CH₂-NH₂ (C3-H) |
| ~1.68 | Quintet | -CH₂- (C2-H) |
| Variable (broad) | Singlet | -NH₂ and -OH |
Note: Data compiled from multiple sources. Chemical shifts are approximate and can be influenced by experimental conditions.
¹³C NMR Data
The ¹³C NMR spectrum of this compound shows three signals corresponding to the three carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~60-63 | -CH₂-OH (C1) |
| ~39-42 | -CH₂-NH₂ (C3) |
| ~33-35 | -CH₂- (C2) |
Note: Data compiled from multiple sources. Chemical shifts are approximate and can be influenced by experimental conditions.
Experimental Protocol: NMR Spectroscopy
The following provides a typical experimental protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrumentation and Parameters (Example using a 300 MHz Spectrometer):
-
Instrument: Bruker AVANCE 300 or equivalent.
-
¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-80 ppm.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as C-H, C-O, and C-N bond vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H and N-H stretching |
| 2850-2960 | Medium-Strong | C-H stretching |
| ~1600 | Medium | N-H bending (scissoring) |
| ~1465 | Medium | C-H bending |
| 1050-1150 | Strong | C-O stretching |
| ~1060 | Strong | C-N stretching |
Note: Data compiled from multiple sources.[2][3] Peak positions and intensities can vary based on the sampling technique (e.g., neat, KBr pellet, ATR).
Experimental Protocol: FTIR Spectroscopy
A common and convenient method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR.
Instrumentation and Parameters:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Collection: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software automatically performs a Fourier transform on the interferogram.
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
If necessary, an ATR correction can be applied.
FTIR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 75.11 g/mol , the mass spectrum typically shows a molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 75 | Low | [M]⁺ (Molecular Ion) |
| 57 | Moderate | [M - H₂O]⁺ |
| 44 | Moderate | [CH₂=CH-NH₂]⁺ |
| 30 | High | [CH₂=NH₂]⁺ (Base Peak) |
Note: Data obtained from Electron Ionization (EI) Mass Spectrometry. Fragmentation patterns and intensities can vary with the ionization technique and energy.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injection Port Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 25-200.
-
Scan Mode: Full scan.
-
Data Analysis:
-
The total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.
-
The mass spectrum of this peak can be extracted and compared with a reference library (e.g., NIST) for identification.
-
The fragmentation pattern is analyzed to confirm the structure.
GC-MS Experimental Workflow.
References
An In-depth Technical Guide to the Solubility of 3-Amino-1-propanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-amino-1-propanol, a versatile bifunctional molecule, in various organic solvents. Due to its hydroxyl and primary amine groups, this compound serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility is a critical parameter for reaction kinetics, purification processes, and formulation development.
Qualitative Solubility Profile
This compound is a polar compound, a characteristic that dictates its solubility in different media. It is generally described as being miscible with water and a range of polar organic solvents. However, some sources indicate a more limited solubility in certain chlorinated and less polar solvents. The available qualitative data is summarized in the table below. It is important to note the conflicting reports regarding its solubility in chloroform (B151607) and methanol, where it is described as both "miscible" and "sparingly" or "slightly" soluble, respectively. This highlights the necessity for empirical determination of solubility for specific applications.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Reported Solubility | Citations |
| Alcohols | Methanol | Miscible / Slightly Soluble | [1] |
| Ethanol | Miscible | [1] | |
| Propanol | Miscible | [1] | |
| Butanol | Data not available | ||
| Ketones | Acetone | Miscible | [1] |
| Ethers | Diethyl Ether | Miscible | [1] |
| Chlorinated Solvents | Chloroform | Miscible / Sparingly Soluble | [1] |
| Esters | Ethyl Acetate | Data not available | |
| Aromatic Hydrocarbons | Benzene | Data not available | |
| Toluene | Data not available | ||
| Aliphatic Hydrocarbons | Hexane | Data not available | |
| Amides | Dimethylformamide | Data not available | |
| Sulfoxides | Dimethyl Sulfoxide | Data not available |
Note: "Miscible" implies solubility in all proportions. The lack of available quantitative data in the public domain is a significant gap in the chemical literature for this compound.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is reliable for generating precise quantitative solubility data.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Isothermal shaker bath or magnetic stirrer with hotplate
-
Calibrated thermometer or temperature probe
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
Vials with airtight seals
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial.
-
Place the vial in an isothermal shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continuous agitation is crucial.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Record the mass of the vial containing the filtered saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of 187-188°C is recommended, and vacuum can be applied to facilitate drying).
-
Periodically remove the vial from the oven and weigh it until a constant mass is achieved, indicating complete solvent evaporation.
-
The final mass represents the amount of this compound that was dissolved in the collected sample.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.
-
g/100 g solvent:
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)
-
Solubility = (Mass of dry solute / Mass of solvent) x 100
-
-
Mole fraction (x):
-
Moles of solute = Mass of dry solute / Molar mass of this compound
-
Moles of solvent = Mass of solvent / Molar mass of solvent
-
x = Moles of solute / (Moles of solute + Moles of solvent)
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, containing both a polar hydroxyl (-OH) group and a polar amino (-NH2) group, allows for the formation of hydrogen bonds. This dictates its high affinity for other polar solvents that can act as hydrogen bond donors or acceptors.
The logical relationship determining the solubility of this compound can be visualized as follows:
References
A Technical Guide to Commercial 3-Amino-1-propanol: Sources, Purity, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for 3-Amino-1-propanol (CAS No. 156-87-6), a versatile amino alcohol crucial in the synthesis of various pharmaceuticals and specialty chemicals. This document details commercially available purity grades, identifies key suppliers, and presents in-depth analytical methodologies for quality assessment, including potential impurities.
Commercial Sources and Purity Grades
This compound is readily available from a multitude of chemical suppliers, each offering various grades tailored to specific applications, from laboratory research to industrial-scale synthesis. The purity of these grades is a critical parameter, directly impacting the outcome of sensitive reactions and the quality of the final products.
The most common grades available are:
-
Synthesis Grade (≥98.0% - 99.0%): Suitable for general laboratory use and as a starting material in multi-step syntheses where subsequent purification steps are involved.
-
Technical Grade: Often supplied in bulk quantities for industrial applications where high purity is not the primary concern. The purity specifications for this grade can vary significantly between suppliers.[1]
-
Analytical Standard (≥99.5%): A high-purity grade intended for use as a reference standard in analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These standards are typically accompanied by a detailed Certificate of Analysis.
The primary methods for determining the purity of this compound are Gas Chromatography (GC), often with a Flame Ionization Detector (FID), and nonaqueous titration.[2]
Comparative Data of Commercial Suppliers
The following table summarizes the purity specifications for this compound from a selection of prominent commercial suppliers. This information is based on publicly available data and is subject to change. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific data.
| Supplier | Product Number(s) | Stated Purity/Grade | Analytical Method(s) |
| Sigma-Aldrich (Merck) | 800423, A61409, PHR1691 | ≥99.0% (GC, for synthesis), ≥99.5% (GC, analytical standard) | Gas Chromatography (GC) |
| Tokyo Chemical Industry (TCI) | A0438 | >99.0% (GC), >99.0% (Nonaqueous Titration) | Gas Chromatography (GC), Nonaqueous Titration |
| BOC Sciences | 156-87-6 | ≥95% | Not specified |
| Otto Chemie Pvt. Ltd. | A 1989 | 99% (GC) | Gas Chromatography (GC) |
| Univar Solutions (distributor for BASF) | 16208024 | Technical Grade | Not specified |
| Loba Chemie | 01072 | 99% (for synthesis) | Not specified |
| FUJIFILM Wako Chemicals | 013-02752, 017-02755 | 98.0+% (Titration) | Titration |
Potential Impurities
Understanding the potential impurity profile of this compound is crucial for its application in pharmaceutical synthesis. Impurities can arise from the manufacturing process or degradation.
Common synthesis routes involve the hydrogenation of 3-hydroxypropionitrile. Potential impurities stemming from this process can include:
-
Unreacted starting materials: 3-hydroxypropionitrile
-
Byproducts of hydrogenation: Dipropanolamine, Tripropanolamine
-
Solvent residues: Depending on the solvent used in the reaction and purification.
Degradation of this compound can occur, particularly in the presence of CO2 and oxygen, leading to the formation of various compounds, including ammonia, 3-(methylamino)-1-propanol, and N,N'-bis(3-hydroxypropyl)-urea.[]
Experimental Protocols for Purity Determination
Accurate determination of this compound purity is essential for quality control. The following sections provide detailed methodologies for the most commonly employed analytical techniques.
Purity Determination by Gas Chromatography (GC-FID)
Gas chromatography with flame ionization detection is a robust method for assessing the purity of volatile compounds like this compound and for identifying and quantifying impurities. The following is a general protocol based on established methods for amino alcohol analysis.[4][5]
Objective: To determine the purity of this compound and quantify any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for the analysis of amines, such as a CP-Wax for Volatile Amines and Diamines column (e.g., 25 m x 0.32 mm, 1.2 µm film thickness)[4]
-
Autosampler or manual injection system
-
Data acquisition and processing software
Reagents and Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol (B129727) or dichloromethane)
-
High-purity carrier gas (e.g., hydrogen or helium)
-
High-purity FID gases (hydrogen and air)
Chromatographic Conditions (Example): [4]
-
Column: Agilent CP-Wax for volatile amines and diamines, 0.32 mm x 25 m, 1.2 µm film thickness
-
Oven Temperature: Isothermal at 170 °C
-
Injector: Split injection, 100 mL/min split flow
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Carrier Gas: Hydrogen at a constant pressure of 45 kPa (0.45 bar)
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., methanol).
-
Transfer an aliquot of the solution to a GC vial.
-
-
Instrument Setup and Calibration:
-
Set up the GC instrument with the specified chromatographic conditions.
-
Allow the system to stabilize.
-
For quantitative analysis of impurities, a calibration curve should be prepared using certified reference standards of the potential impurities.
-
-
Analysis:
-
Inject the prepared sample onto the GC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by injecting a known standard).
-
Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
-
If external standards for impurities are used, quantify the impurities based on their respective calibration curves.
-
Purity Calculation (Area Percent):
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Purity Determination by Nonaqueous Titration
Nonaqueous titration is a classic and reliable method for determining the concentration of basic substances like this compound.
Objective: To determine the assay of this compound by titrating its basic amino group with a standardized acid in a nonaqueous solvent.
Apparatus:
-
Burette (50 mL)
-
Potentiometer with a suitable electrode system (e.g., glass and calomel (B162337) electrodes) or a visual indicator.
-
Magnetic stirrer and stir bar
-
Analytical balance
Reagents and Materials:
-
This compound sample
-
Glacial acetic acid (anhydrous)
-
Perchloric acid, 0.1 N in glacial acetic acid (standardized)
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (B1215562) (previously dried at 120 °C for 2 hours) and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the normality of the perchloric acid solution.
-
-
Titration of this compound:
-
Accurately weigh approximately 0.3 g of the this compound sample into a clean, dry 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the standardized 0.1 N perchloric acid solution to the same blue-green endpoint as in the standardization.
-
Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculation:
Purity (%) = [(V - Vb) x N x MW] / (W x 10)
Where:
-
V = Volume of perchloric acid consumed by the sample (mL)
-
Vb = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (75.11 g/mol )
-
W = Weight of the this compound sample (g)
Visualizations
Logical Workflow for Quality Control
The following diagram illustrates the logical workflow for the quality control of incoming this compound raw material.
References
A Comprehensive Technical Guide to the Reactivity of 3-Amino-1-propanol with Common Reagents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-1-propanol (H₂N(CH₂)₃OH) is a versatile bifunctional molecule possessing both a primary amine and a primary alcohol functional group. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. Its reactivity is characterized by the nucleophilicity of the amino and hydroxyl groups, which can be selectively targeted under appropriate reaction conditions. This guide provides an in-depth analysis of the reactivity of this compound with common classes of reagents, including acylating agents, alkylating agents, oxidizing agents, and carbonyl compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Acylation Reactions: A Tale of Two Nucleophiles
The presence of both a primary amine and a primary hydroxyl group in this compound introduces the challenge and opportunity of selective acylation. The relative nucleophilicity of the amine and hydroxyl groups dictates the outcome of the reaction, which can be tuned by controlling the reaction conditions.
N-Acylation vs. O-Acylation
Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or basic conditions. However, under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing for selective O-acylation.
dot
Caption: Chemoselectivity in the acylation of this compound.
Quantitative Data on Acylation Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
| Acetic Anhydride (B1165640) | Neat, 0°C to rt | N-(3-hydroxypropyl)acetamide | ~90% | General procedure |
| Acetic Anhydride | Perchloric acid, Acetic acid | 3-Aminopropyl acetate (B1210297) | High | [1] |
| Benzoyl Chloride | Aq. NaOH, 0-5°C | N-(3-hydroxypropyl)benzamide | >95% | Schotten-Baumann conditions |
| Propionyl Chloride | CH₂Cl₂, Triethylamine (B128534), 0°C | N-(3-hydroxypropyl)propionamide | 84% | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-hydroxypropyl)acetamide (N-Acylation)
-
In a round-bottom flask equipped with a magnetic stirrer, place this compound (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
The product can be purified by vacuum distillation.
Protocol 2: Synthesis of 3-Aminopropyl acetate (O-Acylation)
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add a catalytic amount of a strong acid such as perchloric acid or sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
The product can be isolated by precipitation as a salt (e.g., hydrochloride) by adding a suitable solvent like diethyl ether.[1]
Alkylation and Reductive Amination
The amino group of this compound readily undergoes alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination.
N-Alkylation
Direct alkylation with alkyl halides can produce mono-, di-, and even tri-alkylated products. Selective mono-alkylation can be challenging. A method for selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-BBN (9-borabicyclo[3.3.1]nonane).[3]
Reductive Amination
Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method offers high yields and selectivity.[4][5]
dot
Caption: General workflow for reductive amination.
Quantitative Data on Alkylation and Reductive Amination
| Reagent(s) | Conditions | Product | Yield (%) | Reference |
| Methyl Iodide, K₂CO₃ | Acetonitrile, reflux | Mixture of N-methylated products | Variable | General procedure |
| Acetone (B3395972), NaBH₄ | Methanol (B129727), rt | N-isopropyl-3-amino-1-propanol | Good to high | [4][6] |
| Benzaldehyde, NaBH₃CN | Methanol, pH 6-7 | N-benzyl-3-amino-1-propanol | High | General procedure |
Experimental Protocol
Protocol 3: Reductive Amination with Acetone
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetone (1.2 eq) in methanol.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Oxidation Reactions: Targeting the Hydroxyl and Amino Groups
The primary alcohol and primary amine functionalities of this compound can be oxidized using a variety of reagents. The choice of oxidant and reaction conditions determines the nature of the product.
Oxidation of the Hydroxyl Group
Mild oxidation of the primary alcohol can yield 3-aminopropanal, while stronger oxidizing agents will lead to the formation of β-alanine (3-aminopropanoic acid).
-
Mild Oxidation (to Aldehyde): Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are suitable for this transformation.[7][8][9]
-
Strong Oxidation (to Carboxylic Acid): Jones reagent (CrO₃/H₂SO₄ in acetone) or potassium permanganate (B83412) (KMnO₄) can be used to oxidize the alcohol to a carboxylic acid.[10][11]
Oxidation of the Amino Group
The primary amine can also be oxidized, for example, to a nitro group, although this often requires specific and potent oxidizing agents.
dot
Caption: Oxidation pathways of this compound.
Quantitative Data on Oxidation Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
| Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂, -78°C | 3-Aminopropanal | High (general) | [7][8][9] |
| CrO₃, H₂SO₄, Acetone | 0°C to rt | β-Alanine | Moderate to high (general) | [10][11] |
| KMnO₄ | Water, 60°C | β-Alanine | Not specified | [12] |
Experimental Protocols
Protocol 4: Swern Oxidation to 3-Aminopropanal (Amine group protected)
Note: The free amine will react with the Swern reagent. This protocol assumes the amine is protected (e.g., as a carbamate).
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (B109758) (DCM) at -78°C, slowly add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq).
-
Stir the mixture for 15 minutes.
-
Add a solution of N-protected this compound (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78°C.
-
Add triethylamine (5.0 eq) and stir for another 30 minutes at -78°C.
-
Allow the reaction to warm to room temperature.
-
Quench with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Deprotect the amine to yield 3-aminopropanal.
Protocol 5: Jones Oxidation to β-Alanine
-
Dissolve this compound (1.0 eq) in acetone and cool in an ice bath.
-
Slowly add Jones reagent dropwise until the orange color persists.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the excess oxidant by adding a small amount of isopropanol (B130326) until the solution turns green.
-
Filter the mixture to remove chromium salts.
-
The product, β-alanine, can be isolated from the filtrate, often by crystallization after adjusting the pH.
Cyclization and Condensation Reactions
The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions, particularly in the synthesis of heterocyclic compounds like 1,3-oxazines.
Synthesis of 1,3-Oxazines
This compound can react with aldehydes or ketones to form tetrahydro-1,3-oxazines. This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by intramolecular cyclization.
dot
Caption: Synthesis of tetrahydro-1,3-oxazines.
Experimental Protocol
Protocol 6: Synthesis of a Tetrahydro-1,3-oxazine
-
In a round-bottom flask, combine this compound (1.0 eq), an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) (1.0 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Coordination Chemistry
The nitrogen and oxygen atoms of this compound can act as ligands, coordinating with metal ions to form a variety of coordination complexes. It can act as a monodentate ligand through the nitrogen atom or as a bidentate ligand, forming a stable six-membered chelate ring.[13]
dot
Caption: Coordination modes of this compound.
Conclusion
This compound is a highly versatile and reactive molecule with a rich chemistry stemming from its bifunctional nature. The ability to selectively functionalize either the amino or the hydroxyl group by careful choice of reaction conditions makes it a powerful tool in the synthesis of a wide array of organic molecules, from pharmaceuticals to polymers. This guide has provided a comprehensive overview of its reactivity with common reagents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. A thorough understanding of these reactions will enable researchers and developers to fully exploit the synthetic potential of this valuable building block.
References
- 1. d-nb.info [d-nb.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 13. This compound and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Amino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of 3-Amino-1-propanol (3-AP), a versatile bifunctional molecule used in a variety of industrial and pharmaceutical applications. Understanding the thermal behavior of 3-AP is critical for ensuring safe handling, storage, and application, particularly in processes requiring elevated temperatures.
Physicochemical Properties
This compound is a colorless, viscous liquid with an amine-like odor.[1] It is soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₉NO | [1][2] |
| Molecular Weight | 75.11 g/mol | [1][2] |
| Melting Point | 10 - 12 °C | [1][3] |
| Boiling Point | 184 - 187 °C | [1][3] |
| Flash Point | 100 °C (Pensky-Martens closed cup) | [1] |
| Autoignition Temperature | 385 °C | [4] |
| Density | 0.987 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 0.149 hPa at 25 °C | [1] |
| Vapor Density | 2.59 (vs air) | [1] |
| pH | 11.6 (10 g/L at 20 °C) | [1] |
| Explosive Limits | 2.5% - 10.6% (V) | [1] |
Thermal Stability and Decomposition
This compound is generally stable under recommended storage conditions.[3] However, it is susceptible to decomposition at elevated temperatures. The thermal decomposition of 3-AP can generate hazardous products, including corrosive vapors, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1][4]
General Observations
Safety data sheets consistently indicate that hazardous decomposition products are formed under fire conditions.[1] Thermal decomposition is noted to generate corrosive vapors.[4] It is crucial to avoid overheating, open flames, and direct sunlight to prevent decomposition.[4]
Decomposition in Specific Environments
-
In the presence of Zinc Complexes: In an investigation into the coordination chemistry of this compound with a zinc(II) complex, unforeseen decomposition to ammonia (B1221849) was observed at 105 °C in acetonitrile.[5] This suggests that certain metals can catalyze the decomposition of 3-AP at temperatures significantly lower than its autoignition temperature.
-
In CO₂ Capture Systems: The chemical stability of this compound has been studied in the context of aqueous amine solvents for CO₂ capture. In these systems, in the presence of CO₂ and oxygen, 3-AP undergoes degradation.[][7] Identified degradation products in a blended amine system including 3-AP were ammonia, 3-(methylamino)-1-propanol, N,N'-bis(3-hydroxypropyl)-urea, pyrrolidine, formic acid, and N-(3-hydroxypropyl)-glycine.[]
Experimental Protocols
Detailed experimental protocols for the thermal analysis of chemical compounds like this compound typically involve techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for pure 3-AP is not publicly available, the following represents standard methodologies.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting data is plotted as a mass vs. temperature curve (thermogram). The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Methodology:
-
A small sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting data is plotted as heat flow vs. temperature. Endothermic or exothermic peaks can indicate melting, boiling, or decomposition.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Analysis.
Potential Decomposition Pathways
This diagram illustrates potential decomposition pathways for this compound based on available literature, highlighting the formation of key degradation products.
Caption: Potential Decomposition Pathways of this compound.
Handling and Storage
To ensure the stability of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][8] Keep containers tightly closed and protected from direct sunlight.[4] The material is hygroscopic.[1][3]
-
Handling: Avoid contact with skin, eyes, and clothing.[1][3] Use in a well-ventilated area and avoid inhalation of vapor or mist.[1][3] Ground all equipment containing the material.[9]
Conclusion
This compound is a stable compound under standard conditions, but it is susceptible to thermal decomposition at elevated temperatures, a process that can be influenced by the presence of other chemical species such as metals, CO₂, and oxygen. The primary hazardous decomposition products under combustion are carbon and nitrogen oxides. More specific decomposition pathways can lead to the formation of ammonia and other complex organic molecules. Adherence to proper handling and storage guidelines is essential to maintain the integrity and safety of this compound. Further research involving detailed thermal analysis (TGA, DSC) of pure this compound would be beneficial for a more precise quantitative understanding of its thermal stability.
References
- 1. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. multichemindia.com [multichemindia.com]
Methodological & Application
Application Notes and Protocols for 3-Amino-1-propanol as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-propanol is a versatile, bifunctional molecule employed as a linker in bioconjugation. Its primary amine and hydroxyl groups offer reactive handles for covalent attachment to a variety of biomolecules and surfaces. This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation strategies, particularly focusing on the modification of carboxylated molecules and surfaces.
This compound is a valuable building block in the synthesis of more complex molecules for drug development and biological studies.[1] Its bifunctional nature, possessing both an amine and a primary alcohol group, allows it to participate in a wide array of chemical reactions.[2] The primary amine provides a nucleophilic center for reactions such as acylation and salt formation, while the hydroxyl group enables esterification and etherification.[2] This dual reactivity makes it a sought-after component in organic synthesis.[2]
Key Applications
-
Surface Modification of Nanoparticles and Biomaterials: The primary amine of this compound can be readily conjugated to carboxyl groups present on the surface of nanoparticles (e.g., gold, silica) or other biomaterials. This introduces a terminal hydroxyl group, which can alter the hydrophilicity of the surface or serve as an attachment point for further functionalization.
-
Linker in Peptide Synthesis: In its protected form, such as 3-(Fmoc-amino)-1-propanol, it serves as a fundamental building block in peptide synthesis, allowing for the incorporation of a flexible, hydrophilic linker within a peptide chain.[1]
-
Drug Delivery Systems: By modifying drug molecules or carrier systems with this compound, it is possible to enhance solubility, improve pharmacokinetic profiles, and provide a site for further conjugation to targeting ligands.
-
Intermediate in Pharmaceutical Synthesis: this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including cyclophosphamide (B585) and dexpanthenol.[2][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its successful application in bioconjugation.
| Property | Value | Reference |
| Chemical Formula | C₃H₉NO | [4][5] |
| Molecular Weight | 75.11 g/mol | [4][5][] |
| Appearance | Colorless to pale yellow liquid | [4][5][] |
| Boiling Point | 187-188 °C | [4][5] |
| Melting Point | 11-13 °C | [4] |
| Density | 0.9824 g/cm³ | [4][5] |
| Solubility | Soluble in water, chloroform (B151607) (sparingly), methanol (B129727) (slightly) | [] |
| pKa | Not readily available in searched literature |
Bioconjugation Chemistry
The most common strategy for conjugating this compound to biomolecules or surfaces involves the formation of a stable amide bond between its primary amine and a carboxyl group. This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The addition of NHS or Sulfo-NHS stabilizes the reactive intermediate formed by EDC, increasing the efficiency of the conjugation reaction with the amine.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol describes a general method for functionalizing carboxylated nanoparticles with this compound using EDC/NHS chemistry to create a hydroxyl-terminated surface.
Materials:
-
Carboxylated Nanoparticles (e.g., magnetic beads, quantum dots)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS or other suitable buffer for the nanoparticles
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Sonicate briefly to ensure a uniform dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation or using a magnetic separator.
-
Discard the supernatant and wash the nanoparticles twice with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Conjugation with this compound:
-
Prepare a 100 mM solution of this compound in Coupling Buffer.
-
Resuspend the activated and washed nanoparticles in 1 mL of the this compound solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Pellet the nanoparticles and discard the supernatant.
-
Resuspend the nanoparticles in Quenching Buffer and incubate for 15 minutes to block any unreacted NHS-esters.
-
Wash the nanoparticles three times with Washing Buffer.
-
-
Final Resuspension:
-
Resuspend the hydroxyl-functionalized nanoparticles in the desired Storage Buffer at the desired concentration.
-
Protocol 2: Characterization of this compound Modified Surfaces
Confirmation of successful surface modification is crucial. The following are common characterization techniques.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the presence of functional groups introduced by this compound.
-
Procedure:
-
Acquire an FTIR spectrum of the unmodified (carboxylated) nanoparticles.
-
Acquire an FTIR spectrum of the this compound modified nanoparticles.
-
Compare the spectra. Look for the appearance of new peaks or changes in existing peaks.
-
-
Expected Results:
-
A decrease in the intensity of the broad O-H stretch from the carboxylic acid.
-
The appearance of a new C-O stretching vibration from the primary alcohol of this compound (typically around 1050 cm⁻¹).
-
The appearance of N-H bending vibrations from the newly formed amide bond (around 1540 cm⁻¹).
-
2. Zeta Potential Measurement:
-
Objective: To assess the change in surface charge after modification.
-
Procedure:
-
Measure the zeta potential of the carboxylated nanoparticles in a suitable buffer (e.g., 10 mM NaCl) at a defined pH.
-
Measure the zeta potential of the this compound modified nanoparticles under the same conditions.
-
-
Expected Results:
-
Carboxylated nanoparticles will have a negative zeta potential at neutral pH.
-
After successful conjugation with the amine-containing linker, the surface charge should become less negative or potentially positive, depending on the extent of modification and the pH of the measurement.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for EDC/NHS-mediated amine coupling. Optimal conditions should be determined empirically for each specific application.
| Parameter | Typical Range | Notes |
| pH (Activation) | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups. |
| pH (Conjugation) | 7.2 - 8.5 | Optimal for the reaction of NHS-esters with primary amines. |
| EDC:Carboxyl Molar Ratio | 2:1 to 10:1 | Higher ratios can improve efficiency but may lead to aggregation. |
| NHS:EDC Molar Ratio | 1:1 to 2:1 | Helps to stabilize the reactive intermediate. |
| This compound Concentration | 10 mM - 100 mM | A molar excess is typically used to drive the reaction to completion. |
| Reaction Time (Activation) | 15 - 30 minutes | |
| Reaction Time (Conjugation) | 2 hours - Overnight | Longer reaction times may improve yield. |
| Temperature | Room Temperature (20-25 °C) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS- Incorrect pH- Competing nucleophiles (e.g., Tris buffer) | - Use fresh EDC/NHS solutions- Verify buffer pH- Use amine-free buffers during activation and conjugation |
| Nanoparticle Aggregation | - High EDC concentration- Insufficient washing | - Optimize EDC concentration- Ensure thorough washing after activation |
| Inconsistent Results | - Hydrolysis of NHS-ester intermediate | - Perform conjugation step immediately after washing the activated nanoparticles |
Logical Relationship of Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-Amino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-propanol is a versatile bifunctional molecule widely utilized in organic synthesis, medicinal chemistry, and drug development.[1] Its structure incorporates both a primary amine and a primary alcohol, enabling a diverse range of chemical transformations. The nucleophilic amino group readily participates in reactions such as acylation and reductive amination, while the hydroxyl group can undergo esterification and etherification. This dual reactivity makes this compound a valuable building block for the synthesis of a wide array of functionalized molecules, including pharmaceutical intermediates.[1]
Due to its bifunctional nature, selective functionalization of either the amino or the hydroxyl group often requires the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the amine functionality, allowing for subsequent reactions at the hydroxyl group.[2] The Boc group is stable under various conditions but can be readily removed under acidic conditions, providing a robust strategy for orthogonal synthesis.
These application notes provide detailed protocols for the key functionalization reactions of this compound, including the protection of the amine group, N-acylation, and reductive amination. A protocol for the deprotection of the Boc-protected amine is also included.
Data Presentation
The following tables summarize quantitative data for the key functionalization reactions of this compound, providing a comparative overview of reaction conditions and expected yields.
Table 1: Boc-Protection of this compound
| Reagent 1 (Equivalents) | Reagent 2 (Equivalents) | Solvent | Base (Equivalents) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound (1.0) | Di-tert-butyl dicarbonate (B1257347) (1.1) | Dichloromethane (B109758) | Triethylamine (B128534) (2.0) | 12 hours | Room Temp. | Quantitative | [2][3] |
Table 2: N-Acylation of this compound
| Amine Substrate (Equivalents) | Acylating Agent (Equivalents) | Solvent | Base (Equivalents) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound (1.0) | Isatoic anhydride (B1165640) (1.0) | DMF | - | Up to 6 hours | 60-70 | Not Specified | [4][5] |
| D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol (1.0) | Stearic acid (activated) | Methylene chloride | Triethylamine | 2 hours | 20 | 86 |
Table 3: Reductive Amination (General Protocol)
| Amine | Carbonyl Compound | Reducing Agent | Solvent | pH | Reaction Time | Temperature (°C) | Yield (%) |
| Primary/Secondary Amine | Aldehyde/Ketone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) | ~6-7 | 6-12 hours | Room Temp. | Good to Excellent |
| Primary/Secondary Amine | Aldehyde/Ketone | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane | - | 1-2 hours | Room Temp. | Good to Excellent |
Table 4: Deprotection of Boc-Protected this compound
| Substrate | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| tert-Butyl (3-hydroxypropyl)carbamate | Trifluoroacetic acid (TFA) | Dichloromethane | 2-3 hours | Room Temp. | High |
Experimental Protocols
Protocol 1: Boc-Protection of this compound
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
0.1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.4 M).
-
Add triethylamine (2.0 eq) to the solution.
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, 0.1 M HCl, and brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain tert-butyl (3-hydroxypropyl)carbamate. The product is often used in the next step without further purification.
Protocol 2: N-Acylation of this compound with an Acyl Chloride
This protocol provides a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF (approx. 0.5 M).
-
Add TEA or DIEA (1.1-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the desired acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-3-hydroxypropyl amide.
Protocol 3: Reductive Amination of an Aldehyde with this compound
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium cyanoborohydride.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in methanol (approx. 0.5 M).
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.0-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated-3-amino-1-propanol.
Protocol 4: Deprotection of tert-Butyl (3-hydroxypropyl)carbamate
This protocol describes the removal of the Boc protecting group from the amine functionality.
Materials:
-
tert-Butyl (3-hydroxypropyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl (3-hydroxypropyl)carbamate in dichloromethane (approx. 0.2 M).
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.
-
Stir the mixture for 2-3 hours. The deprotection is usually rapid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Caution: TFA is corrosive.
-
The resulting residue is the trifluoroacetate (B77799) salt of this compound. To obtain the free amine, dissolve the residue in water and neutralize with saturated aqueous NaHCO₃ solution.
-
The aqueous solution containing the free this compound can be used directly in subsequent reactions or the product can be extracted, though its high water solubility can make extraction challenging.
References
The Versatility of 3-Amino-1-propanol in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-propanol, a bifunctional molecule featuring both a primary amine and a primary alcohol, serves as a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity allows for its participation in various cyclization and multicomponent reactions, leading to the formation of privileged scaffolds in medicinal chemistry, such as 1,3-oxazines and piperidines. These heterocyclic cores are integral to the structure of numerous pharmaceuticals, underscoring the importance of efficient and well-documented synthetic protocols. This document provides detailed application notes and experimental procedures for the synthesis of N-substituted tetrahydro-1,3-oxazines and a proposed multi-step pathway to substituted piperidines, utilizing this compound as a key starting material.
I. Synthesis of N-Substituted Tetrahydro-1,3-oxazines via a One-Pot Three-Component Reaction
The synthesis of N-substituted tetrahydro-1,3-oxazines can be efficiently achieved through a one-pot, three-component Mannich-type reaction involving this compound, an aldehyde (often formaldehyde), and a primary amine or other NH-acidic compound. This approach is highly atom-economical and allows for the rapid generation of a diverse library of 1,3-oxazine derivatives.[1]
Reaction Principle
The reaction proceeds through the initial formation of an iminium ion from the reaction of the primary amine and formaldehyde (B43269). Concurrently, this compound reacts with another equivalent of formaldehyde to form a hemiaminal, which then dehydrates to an N-hydroxymethyl derivative. The nitrogen of the N-substituted imine then attacks the electrophilic carbon of the activated this compound derivative, followed by intramolecular cyclization to yield the tetrahydro-1,3-oxazine ring system.
Figure 1: General workflow for the one-pot synthesis of N-substituted tetrahydro-1,3-oxazines.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-tetrahydro-1,3-oxazines
This protocol describes a general method for the synthesis of N-aryl-tetrahydro-1,3-oxazines from this compound, formaldehyde, and various anilines.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Substituted Aniline (B41778) (e.g., aniline, p-toluidine, p-chloroaniline)
-
Hydrochloric acid (catalytic amount)
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1 mmol) in methanol (20 mL).
-
Add this compound (1 mmol) and a catalytic amount of hydrochloric acid to the solution.
-
Add formaldehyde (2 mmol, 37% aqueous solution) dropwise to the stirred solution.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the pure N-substituted tetrahydro-1,3-oxazine.
Data Presentation
| Entry | Substituted Aniline | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 3-Phenyl-tetrahydro-1,3-oxazine | 3 | 85 |
| 2 | p-Toluidine | 3-(p-Tolyl)-tetrahydro-1,3-oxazine | 3.5 | 82 |
| 3 | p-Chloroaniline | 3-(4-Chlorophenyl)-tetrahydro-1,3-oxazine | 4 | 78 |
| 4 | p-Bromoaniline | 3-(4-Bromophenyl)-tetrahydro-1,3-oxazine | 3 | Not specified |
Yields are based on the starting aniline.
II. Multi-step Synthesis of Substituted Piperidines from this compound
While a direct one-pot cyclization of this compound to a piperidine (B6355638) ring is not straightforward, a multi-step synthetic route can be envisioned. This proposed pathway involves the protection of the amino group, conversion of the hydroxyl group into a suitable leaving group, and subsequent intramolecular cyclization with an appropriate nitrogen source to construct the six-membered piperidine ring. This strategy is inspired by synthetic approaches to piperidine derivatives from other precursors.
Proposed Synthetic Pathway
This proposed multi-step synthesis aims to convert this compound into a key intermediate, N-protected 3-aminopiperidine, which is a valuable scaffold in drug discovery.
Figure 2: Proposed multi-step synthesis of 3-aminopiperidine from this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of N-Boc-3-amino-1-propanol
-
Dissolve this compound (1 equiv.) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (B128534) or sodium bicarbonate (1.5-2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (1.1 equiv.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of N-Boc-3-amino-1-propyl Tosylate
-
Dissolve N-Boc-3-amino-1-propanol (1 equiv.) in anhydrous DCM or pyridine (B92270).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equiv.) portion-wise.
-
Add a base such as triethylamine or pyridine to scavenge the HCl byproduct.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 3 & 4: Intramolecular Cyclization and Deprotection
The intramolecular cyclization to form the piperidine ring would likely require a second nitrogen nucleophile. A more direct approach for piperidine synthesis from a modified this compound derivative would be necessary. Further research into specific methodologies for the cyclization of such linear precursors is recommended. For instance, a reductive amination of a suitably protected amino aldehyde derived from this compound could be a viable route.
This compound is a readily available and versatile starting material for the synthesis of important heterocyclic scaffolds. The one-pot, three-component synthesis of N-substituted tetrahydro-1,3-oxazines provides a straightforward and efficient method for generating a library of diverse molecules with potential biological activities. While the direct conversion of this compound to piperidine derivatives is more challenging, a multi-step approach involving protection, activation, and cyclization presents a plausible synthetic strategy that warrants further investigation and optimization. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
Application of 3-Amino-1-propanol in Corrosion Inhibition Studies: A Review of Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: A Theoretical Overview
The corrosion inhibition potential of an organic molecule like 3-Amino-1-propanol is primarily attributed to its ability to adsorb onto the metal surface. This adsorption process can occur through physical (electrostatic) or chemical (covalent bonding) interactions. The lone pair of electrons on the nitrogen and oxygen atoms in this compound can be shared with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment.
A logical workflow for investigating the corrosion inhibition properties of this compound is depicted below.
Experimental Protocols
To rigorously assess the corrosion inhibition properties of this compound, a combination of gravimetric and electrochemical techniques is recommended.
Weight Loss Measurement
This is a fundamental and straightforward method to determine the average corrosion rate.
Protocol:
-
Specimen Preparation: Prepare rectangular coupons of the metal to be studied (e.g., mild steel, aluminum) with a predetermined surface area. Polish the coupons with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the weighed coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Final Weighing: After the immersion period, retrieve the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), wash with distilled water, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal coupon as the working electrode (WE), a platinum or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Procedure: Immerse the electrodes in the corrosive solution with and without different concentrations of this compound. Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes). Then, polarize the working electrode potentiodynamically from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to their intersection.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode cell as for potentiodynamic polarization.
-
Procedure: After the OCP has stabilized, apply a small amplitude AC signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot for a simple corrosion process often shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
-
Fit the experimental data to an appropriate equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
The following diagram illustrates the typical workflow for an electrochemical corrosion study.
Data Presentation
To facilitate comparison and analysis, quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Weight Loss Data for this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 50.2 | 5.68 | - |
| 0.1 | 35.1 | 3.97 | 30.1 |
| 0.5 | 22.6 | 2.56 | 55.0 |
| 1.0 | 15.3 | 1.73 | 69.6 |
| 5.0 | 8.9 | 1.01 | 82.2 |
Table 2: Hypothetical Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 250 | 75 | -120 | - |
| 0.1 | -442 | 170 | 72 | -115 | 32.0 |
| 0.5 | -435 | 105 | 68 | -110 | 58.0 |
| 1.0 | -428 | 70 | 65 | -105 | 72.0 |
| 5.0 | -415 | 40 | 60 | -100 | 84.0 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 1.5 | 150 | 120 | - |
| 0.1 | 1.6 | 230 | 105 | 34.8 |
| 0.5 | 1.5 | 380 | 85 | 60.5 |
| 1.0 | 1.7 | 550 | 70 | 72.7 |
| 5.0 | 1.6 | 850 | 55 | 82.4 |
Conclusion
While specific experimental data for this compound as a corrosion inhibitor is not extensively documented in publicly available literature, the methodologies outlined in this document provide a robust framework for its evaluation. By employing weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can systematically quantify its inhibition efficiency and elucidate its mechanism of action. The structured presentation of data in tabular format is crucial for clear communication and comparison of results. Further studies are warranted to explore the potential of this compound and other simple amino alcohols as effective and environmentally friendly corrosion inhibitors.
Application Notes and Protocols for 3-Amino-1-propanol in CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-amino-1-propanol (3AP) as a solvent for post-combustion CO2 capture. This document details the reaction kinetics, absorption capacity, and relevant experimental protocols for evaluating the performance of 3AP in this application.
Introduction to this compound for CO2 Capture
This compound (3AP) is a primary alkanolamine that has garnered interest as a potential solvent for CO2 capture due to its chemical structure, which includes a reactive primary amine group for CO2 binding and a hydroxyl group that can influence its physical and chemical properties in aqueous solutions. Compared to the benchmark solvent monoethanolamine (MEA), 3AP has shown competitive absorption rates. The study of its absorption kinetics and equilibrium solubility is crucial for assessing its viability in industrial CO2 capture processes.
Reaction Mechanism and Kinetics
The reaction between this compound and CO2 in aqueous solutions is understood to proceed primarily through the zwitterion mechanism, which is characteristic of primary and secondary amines. This mechanism involves two main steps:
-
Zwitterion Formation: The primary amine group of 3AP acts as a nucleophile, attacking the carbon atom of the CO2 molecule to form a zwitterionic intermediate.
-
Deprotonation: A base present in the solution, which can be another 3AP molecule, water, or a hydroxyl ion, abstracts a proton from the zwitterion to form a stable carbamate (B1207046) and a protonated base.
Quantum-mechanical studies have highlighted the significant role of water molecules and the hydroxyl group of 3AP in the proton transfer process, which facilitates the formation of carbamic acid and reduces the energy barrier for CO2 absorption.[1][2]
The overall reaction can be represented as:
RNH₂ + CO₂ ⇌ RNH₂⁺COO⁻ (Zwitterion formation) RNH₂⁺COO⁻ + B ⇌ RNHCOO⁻ + BH⁺ (Deprotonation, where B is a base)
The reaction rate of CO2 in aqueous 3-AP solution has been found to be faster than that in aqueous monoethanolamine (MEA) under certain conditions.[3]
Signaling Pathway of 3AP-CO2 Reaction
Figure 1: Zwitterion mechanism for CO2 absorption by this compound.
Quantitative Data on Absorption Kinetics
The absorption kinetics of CO2 in aqueous solutions of 3AP have been investigated using the stopped-flow technique. The pseudo-first-order rate constant (k₀) is a key parameter derived from these studies.
| Temperature (K) | 3AP Concentration (mol/m³) | Pseudo-first-order rate constant, k₀ (s⁻¹) | Reference |
| 298 | 27.0 | 36.8 | [3] |
| 298 | 40.5 | 53.7 | [3] |
| 298 | 54.0 | 70.0 | [3] |
| 298 | 60.7 | 77.5 | [3] |
| 303 | 27.0 | 51.0 | [3] |
| 303 | 40.5 | 73.0 | [3] |
| 303 | 54.0 | 94.5 | [3] |
| 303 | 60.7 | 104.5 | [3] |
| 308 | 27.0 | 68.0 | [3] |
| 308 | 40.5 | 96.0 | [3] |
| 308 | 54.0 | 123.0 | [3] |
| 308 | 60.7 | 135.0 | [3] |
| 313 | 27.0 | 87.0 | [3] |
| 313 | 40.5 | 122.0 | [3] |
| 313 | 54.0 | 155.0 | [3] |
| 313 | 60.7 | 169.0 | [3] |
CO2 Absorption Capacity
The CO2 loading capacity of an amine solution, typically expressed as moles of CO2 absorbed per mole of amine, is a critical factor for its practical application. The solubility of CO2 in aqueous 3AP solutions has been measured at various temperatures and CO2 partial pressures.
| Temperature (K) | 3AP Concentration (mol/dm³) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol 3AP) | Reference |
| 313.15 | 2.0 | 20.6 | 0.669 | [4] |
| 313.15 | 2.0 | 100.7 | 0.805 | [4] |
| 313.15 | 2.0 | 525.6 | 0.987 | [4] |
| 313.15 | 4.0 | 45.1 | 0.731 | [4] |
| 313.15 | 4.0 | 202.0 | 0.876 | [4] |
| 313.15 | 5.0 | 76.5 | 0.675 | [4] |
| 343.15 | 2.0 | 21.6 | 0.568 | [4] |
| 343.15 | 2.0 | 259.7 | 0.764 | [4] |
| 343.15 | 4.0 | 110.0 | 0.683 | [4] |
| 343.15 | 4.0 | 465.3 | 0.672 | [4] |
| 373.15 | 2.0 | 31.9 | 0.450 | [4] |
| 373.15 | 2.0 | 243.6 | 0.610 | [4] |
| 373.15 | 4.0 | 126.6 | 0.555 | [4] |
| 373.15 | 4.0 | 552.5 | 0.594 | [4] |
| 393.15 | 2.0 | 48.0 | 0.346 | [4] |
| 393.15 | 2.0 | 287.3 | 0.522 | [4] |
| 393.15 | 4.0 | 148.5 | 0.453 | [4] |
Solvent Regeneration
An essential aspect of the CO2 capture process is the regeneration of the CO2-rich solvent to release the captured CO2 and recycle the lean solvent. This is typically achieved by heating the solvent. While specific data on the regeneration energy and efficiency for this compound are not extensively available in the reviewed literature, studies on similar amines, such as the sterically hindered amine 2-amino-2-methyl-1-propanol (B13486) (AMP), provide valuable insights. For AMP, regeneration efficiency increases with temperature, with an optimal regeneration temperature around 383 K (110°C).[5][6] The regeneration energy for amine-based CO2 capture processes is a significant factor, with values for conventional MEA being around 3.6-4.0 GJ/ton of CO2.[7] Advanced amine systems aim to lower this energy requirement.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using Stopped-Flow Spectroscopy
This protocol outlines the general procedure for measuring the pseudo-first-order rate constant (k₀) for the reaction between CO2 and 3AP in an aqueous solution.
Objective: To determine the rate of the CO2-3AP reaction under pseudo-first-order conditions.
Materials:
-
This compound (3AP)
-
Deionized water
-
High-purity CO2 gas
-
Buffer solutions for pH calibration
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 3AP in deionized water at a known concentration.
-
Prepare a series of aqueous 3AP solutions of varying concentrations by diluting the stock solution.
-
Prepare a CO2-saturated aqueous solution by bubbling CO2 gas through deionized water for a sufficient time to ensure saturation.
-
-
Stopped-Flow Instrument Setup:
-
Set the temperature of the stopped-flow instrument's cell holder to the desired reaction temperature (e.g., 298 K, 303 K, 308 K, 313 K).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Kinetic Measurement:
-
Load one syringe of the stopped-flow apparatus with the aqueous 3AP solution and the other with the CO2-saturated solution.
-
Rapidly mix the two solutions by activating the stopped-flow drive. The reaction is initiated upon mixing.
-
Monitor the change in absorbance or another suitable physical property (e.g., conductivity) of the reacting solution over time.
-
Record the data for a sufficient duration to observe the completion of the reaction.
-
Repeat the measurement multiple times for each 3AP concentration and temperature to ensure reproducibility.
-
-
Data Analysis:
-
The reaction is treated as pseudo-first-order due to the large excess of the amine compared to the dissolved CO2.
-
Plot the natural logarithm of the change in the monitored property versus time.
-
The slope of the resulting linear plot gives the pseudo-first-order rate constant, k₀.
-
Figure 2: Experimental workflow for stopped-flow kinetic analysis.
Protocol 2: Measurement of CO2 Solubility (Loading Capacity)
This protocol describes a general method for determining the equilibrium solubility of CO2 in an aqueous 3AP solution.
Objective: To measure the amount of CO2 absorbed by a 3AP solution at equilibrium under specific temperature and pressure conditions.
Materials:
-
This compound (3AP)
-
Deionized water
-
High-purity CO2 and N2 gases
-
High-pressure equilibrium cell with a magnetic stirrer
-
Temperature-controlled bath
-
Pressure transducer and temperature probe
-
Gas chromatograph or other gas composition analyzer
Procedure:
-
System Preparation:
-
Prepare an aqueous solution of 3AP at the desired concentration.
-
Accurately measure a known volume or mass of the 3AP solution and load it into the equilibrium cell.
-
Seal the equilibrium cell and evacuate it to remove any residual air.
-
-
Equilibrium Measurement:
-
Immerse the equilibrium cell in the temperature-controlled bath set to the desired experimental temperature.
-
Allow the solution to reach thermal equilibrium.
-
Introduce a known amount of CO2 gas into the cell, and record the initial pressure.
-
Turn on the magnetic stirrer to facilitate gas-liquid contact.
-
Monitor the pressure inside the cell. The pressure will decrease as CO2 is absorbed by the solution.
-
Equilibrium is reached when the pressure remains constant over a significant period.
-
Record the final equilibrium pressure and temperature.
-
-
Analysis of CO2 Loading:
-
The amount of CO2 absorbed can be calculated from the pressure drop, the volume of the gas phase, and the temperature, using the ideal gas law or a more suitable equation of state.
-
Alternatively, a sample of the liquid phase can be carefully withdrawn and analyzed for its total carbon content to determine the CO2 loading.
-
The CO2 loading is expressed as moles of CO2 per mole of 3AP.
-
References
- 1. ugr.es [ugr.es]
- 2. Water-assisted absorption of CO2 by this compound: a mechanistic insight - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regeneration of 2-amino-2-methyl-1-propanol used for carbon dioxide absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Ionic Liquids from 3-Amino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protic ionic liquids (PILs) are a subclass of ionic liquids (ILs) formed through the proton transfer from a Brønsted acid to a Brønsted base.[1] Their tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive alternatives to traditional volatile organic solvents in a variety of applications.[2] ILs derived from amino alcohols, such as 3-Amino-1-propanol, are of particular interest due to their potential biocompatibility and the presence of a hydroxyl group which can engage in hydrogen bonding, influencing the properties of the resulting IL.
This document provides detailed application notes and protocols for the synthesis and characterization of PILs based on this compound and various carboxylic acids.
Applications
Ionic liquids synthesized from this compound, forming the 3-hydroxypropylammonium cation, have potential applications in several fields:
-
Green Solvents: Due to their low volatility and tunable properties, they can be used as environmentally friendly solvents for organic synthesis, catalysis, and extractions.
-
Biotechnology: The presence of the hydroxyl group and the potential biocompatibility of the amino alcohol precursor make these ILs interesting for applications involving biomolecules, such as protein stabilization and enzymatic reactions.
-
Electrochemistry: PILs are known to be good proton conductors and can be employed as electrolytes in fuel cells and batteries.[2]
-
Drug Development: ILs can be used to improve the solubility and stability of active pharmaceutical ingredients (APIs). The hydroxyl functionality of the 3-hydroxypropylammonium cation can provide additional interaction sites for APIs.
Synthesis of 3-Hydroxypropylammonium-Based Protic Ionic Liquids
The synthesis of PILs from this compound and a carboxylic acid is a straightforward acid-base neutralization reaction. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of protic ionic liquids from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxypropylammonium Acetate
Materials:
-
This compound (≥99%)
-
Acetic acid (glacial, ≥99.7%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Place a known molar amount of this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.[3]
-
Add an equimolar amount of glacial acetic acid dropwise to the stirring this compound using a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.
-
Remove any residual water or unreacted starting materials by drying the sample on a rotary evaporator followed by a high-vacuum line at a moderately elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Store the resulting ionic liquid in a desiccator to prevent moisture absorption.
Protocol 2: Characterization of the Synthesized Ionic Liquid
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the synthesized ionic liquid and assess its purity.
-
Procedure:
-
Dissolve a small sample of the ionic liquid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of peaks corresponding to the 3-hydroxypropylammonium cation and the carboxylate anion, and to check for the absence of impurity peaks.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the ammonium (B1175870) salt.
-
Procedure:
-
Acquire the FTIR spectrum of the neat ionic liquid.
-
Look for the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of a broad band in the 3200-2400 cm⁻¹ region, which is typical for the N-H stretching of an ammonium salt.[3]
-
Observe the shift in the C=O stretching frequency of the carboxylic acid to a lower wavenumber, indicating the formation of the carboxylate anion.[3]
-
3. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the ionic liquid.
-
Procedure:
-
Place a small amount of the ionic liquid in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.[2]
-
Physicochemical Properties
Table 1: Physicochemical Properties of Analogous Ethanolammonium-Based Protic Ionic Liquids [3]
| Ionic Liquid Name | Anion | Density at 298 K (g/cm³) | Viscosity at 298 K (mPa·s) | Refractive Index at 298 K | Decomposition Temp. (TGA, onset) (°C) |
| 2-Hydroxyethylammonium butanoate | Butanoate | 1.04 | 210 | 1.46 | >170 |
| 2-Hydroxyethylammonium pentanoate | Pentanoate | 1.02 | 260 | 1.46 | >170 |
| 2-Hydroxyethylammonium hexanoate | Hexanoate | 1.00 | 320 | 1.46 | >170 |
Note: The data presented is for 2-hydroxyethylammonium (ethanolamine-based) ionic liquids and serves as an estimation for the properties of 3-hydroxypropylammonium-based ionic liquids.
Experimental Workflow
The overall workflow for the synthesis and characterization of 3-hydroxypropylammonium-based ionic liquids can be visualized as follows:
Figure 2: Workflow for the synthesis and characterization of 3-hydroxypropylammonium-based protic ionic liquids.
References
Application Notes and Protocols: 3-Amino-1-propanol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Amino-1-propanol (3-apOH) as a versatile ligand in coordination chemistry. The document details the synthesis, characterization, and potential applications of its metal complexes, with a focus on zinc, copper, nickel, and cobalt.
Introduction to this compound in Coordination Chemistry
This compound is an organic compound containing both an amine and a hydroxyl functional group, allowing it to act as a flexible ligand in coordination chemistry. It can coordinate to metal centers in a monodentate fashion through its amino nitrogen or as a bidentate ligand, forming a stable chelate ring involving both the amino and hydroxyl groups. This versatility in coordination modes allows for the synthesis of a diverse range of metal complexes with varied geometries and properties. The study of 3-apOH-metal complexes is driven by their potential applications in catalysis and medicine, owing to the biological relevance of both the amino alcohol moiety and the coordinated metal ions.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The coordination mode and the final structure of the complex can be influenced by the reaction conditions, such as temperature, solvent, and the molar ratio of reactants.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound metal complexes.
Experimental Protocols
Protocol 1: Synthesis of [Zn(quin)₂(3-apOH)]·H₂O [1]
This protocol describes the synthesis of a zinc(II) complex where this compound acts as a monodentate ligand.
-
Materials:
-
[Zn(quin)₂(H₂O)] (quin = quinaldinate)
-
This compound (3-apOH)
-
Acetonitrile
-
Ethanol, 2-Propanol, or Water for crystallization.
-
-
Procedure:
-
Dissolve [Zn(quin)₂(H₂O)] in acetonitrile.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the reaction mixture at room temperature.
-
The desired complex can be crystallized from various solvents like acetonitrile, ethanol, 2-propanol, or water, which may result in the inclusion of solvent molecules in the crystal lattice.[1]
-
For the synthesis of the water solvate, [Zn(quin)₂(3-apOH)]·H₂O, the reaction can be carried out at room temperature to yield the desired product.[1]
-
Protocol 2: Synthesis of a Copper(II) Complex with a Schiff Base Derived from this compound
This protocol is a representative example of synthesizing a copper complex with a modified 3-apOH ligand.
-
Materials:
-
Copper(II) acetate (B1210297) monohydrate
-
This compound
-
A suitable aldehyde or ketone (e.g., salicylaldehyde)
-
Methanol or Ethanol
-
-
Procedure:
-
Synthesize the Schiff base ligand in situ or separately by reacting this compound with the aldehyde/ketone in a 1:1 or 2:1 molar ratio in methanol or ethanol.
-
To the ligand solution, add a methanolic solution of copper(II) acetate monohydrate.
-
Reflux the reaction mixture for a specified time (typically 1-3 hours).
-
Allow the solution to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry in a desiccator over anhydrous CaCl₂.
-
Protocol 3: Synthesis of a Nickel(II) Complex with a Ligand Derived from 1,3-diamino-2-propanol (B154962)
This protocol describes a templated synthesis approach.
-
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate
-
1,3-diamino-2-propanol
-
o-hydroxyacetophenone or salicylaldehyde
-
Methanol
-
-
Procedure:
-
Dissolve Nickel(II) nitrate hexahydrate in methanol.
-
In a separate flask, prepare a methanolic solution of the Schiff base ligand by reacting 1,3-diamino-2-propanol with the appropriate aldehyde or ketone.
-
Add the ligand solution to the nickel(II) salt solution.
-
Stir the reaction mixture, which may lead to the formation of mononuclear or polynuclear complexes depending on the specific ligand used.[2]
-
Isolate the product by filtration or slow evaporation of the solvent.
-
Protocol 4: Synthesis of Cobalt(III) Complexes
A general method for preparing Cobalt(III) ammine complexes can be adapted for this compound.
-
Materials:
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)
-
Ammonium (B1175870) nitrate
-
Aqueous ammonia (B1221849)
-
This compound
-
Oxidizing agent (e.g., air, H₂O₂)
-
-
Procedure:
-
Dissolve the Cobalt(II) salt and ammonium nitrate in hot water.
-
In a fume hood, add aqueous ammonia and then this compound.
-
Oxidize the Co(II) to Co(III) by bubbling air through the solution or by the careful addition of hydrogen peroxide.
-
The complex can be precipitated by cooling the solution and adding a suitable counter-ion or by adjusting the pH.
-
Collect the solid by vacuum filtration and wash with ethanol.
-
Characterization of this compound Metal Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
Spectroscopic Data
Table 1: Key Spectroscopic Data for this compound and its Zinc Complex
| Compound/Complex | Technique | Key Bands/Shifts (cm⁻¹ for IR, ppm for NMR) | Interpretation | Reference |
| This compound | IR | ~3350 (O-H), ~3280 (N-H), ~1050 (C-O) | Characteristic stretching vibrations of the hydroxyl and amino groups. | [3] |
| ¹H NMR | δ ~1.6 (m, -CH₂-), δ ~2.7 (t, -CH₂-NH₂), δ ~3.6 (t, -CH₂-OH) | Proton signals corresponding to the propyl chain. | [4] | |
| [Zn(quin)₂(3-apOH)]·H₂O | IR | Shift in N-H stretching vibrations | Indicates coordination of the amino group to the zinc center. | [1] |
| ¹H NMR | Shift in the chemical shifts of the 3-apOH protons | Confirms the coordination of the ligand to the metal. | [5] |
Structural Data
X-ray crystallography provides definitive structural information, including bond lengths and angles, coordination geometry, and intermolecular interactions.
Table 2: Selected Bond Lengths and Angles for [Zn(quin)₂(3-apOH)] Solvates [5]
| Complex | Bond | Length (Å) | Angle | Degrees (°) |
| [Zn(quin)₂(3-apOH)]·CH₃CN | Zn1-O1 | 1.9935(14) | O1–Zn1–O2 | 128.35(6) |
| Zn1-O2 | 2.0149(13) | O1–Zn1–N1 | 79.77(6) | |
| Zn1-N3 (3-apOH) | 2.0445(17) | O1–Zn1–N3 | 116.44(7) | |
| [Zn(quin)₂(3-apOH)]·EtOH | Zn1-O1 | 2.0028(12) | O1–Zn1–O2 | 133.48(5) |
| Zn1-O2 | 2.0150(12) | O1–Zn1–N1 | 79.52(5) | |
| Zn1-N3 (3-apOH) | 2.0433(14) | O1–Zn1–N3 | 110.67(6) | |
| [Zn(quin)₂(3-apOH)]·H₂O | Zn1-O1 | 1.984(3) | O1–Zn1–O2 | 124.85(13) |
| Zn1-O2 | 2.004(3) | O1–Zn1–N1 | 79.84(12) | |
| Zn1-N3 (3-apOH) | 2.028(4) | O1–Zn1–N3 | 121.36(15) |
Applications of this compound Metal Complexes
The coordination complexes of this compound and related amino alcohols have shown promise in various applications, particularly in catalysis and as potential therapeutic agents.
Catalytic Activity
Metal complexes of amino acids and amino alcohols have been investigated as catalysts in oxidation reactions. For instance, molybdenum and vanadium complexes have demonstrated good activity in the epoxidation of cyclohexene.[6] The catalytic cycle often involves the coordination of the substrate to the metal center, followed by an oxygen transfer from an oxidant.
Biological Activity
The biological properties of metal complexes are of significant interest in drug development. The chelation of metal ions with organic ligands can enhance their biological activity.
Antimicrobial Activity:
Metal complexes can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve:
-
Interaction with the Cell Membrane: The lipophilicity of the complex can facilitate its passage through the bacterial cell membrane, leading to disruption of membrane integrity and function.
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the formation of ROS, such as superoxide (B77818) anions and hydroxyl radicals. These highly reactive species can cause oxidative damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[2][7]
-
DNA Binding and Cleavage: Metal complexes can interact with DNA through intercalation, groove binding, or covalent binding. This interaction can inhibit DNA replication and transcription. Some complexes can also induce DNA cleavage, either hydrolytically or oxidatively.[8]
Cytotoxic Activity:
The cytotoxic effects of amino alcohols and their metal complexes against cancer cell lines have been reported.[9] Similar to their antimicrobial action, the cytotoxicity of these complexes is often attributed to the induction of oxidative stress and interaction with DNA. The generation of ROS can trigger apoptotic pathways within the cancer cells.
Signaling Pathways:
While specific signaling pathways directly modulated by this compound metal complexes are not extensively documented in the current literature, the general mechanisms of action of metal complexes provide insights into potential downstream effects.
-
Oxidative Stress-Related Pathways: The generation of ROS is a common mechanism of action for many bioactive metal complexes.[2][7] This can lead to the activation of stress-response signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and can ultimately trigger apoptosis through the intrinsic (mitochondrial) pathway.
-
DNA Damage Response Pathways: Interaction of metal complexes with DNA can activate DNA damage response (DDR) pathways.[8] This can lead to cell cycle arrest to allow for DNA repair or, if the damage is too extensive, the induction of apoptosis.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, enabling the synthesis of a wide array of metal complexes with diverse structures and potential applications. The straightforward synthesis and interesting catalytic and biological properties of these complexes make them attractive targets for further research and development in the fields of catalysis, materials science, and medicinal chemistry. Future studies are warranted to fully elucidate the mechanisms of action of these complexes and to explore their therapeutic potential in greater detail.
References
- 1. This compound and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of DNA Binding and Cleavage [pubs.sciepub.com]
- 9. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Quantification of 3-Amino-1-propanol
Introduction
3-Amino-1-propanol (also known as 3-aminopropanol or propanolamine) is a primary amine and a primary alcohol used as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals and corrosion inhibitors.[1][2] It can also be a degradation product in pharmaceutical formulations.[3][4] Accurate quantification of this compound is therefore critical for quality control, stability studies, and research in drug development. These application notes provide detailed protocols and comparative data for the primary analytical techniques used for its quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Method
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds.[5] Due to the polarity and low volatility of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable compound, suitable for GC analysis.[6][7] A common approach involves derivatization with trifluoroacetic anhydride (B1165640) (TFAA).[7][8]
Principle
The primary amine and hydroxyl groups of this compound react with trifluoroacetic anhydride (TFAA) to form a stable, non-polar, and volatile derivative. This derivative is then separated from other components on a GC column and detected, most commonly by a Flame Ionization Detector (FID). Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID quantification of this compound.
Protocol: GC-FID with TFAA Derivatization
This protocol is a synthesis of methodologies described in the literature.[7][8]
1. Reagents and Materials:
-
This compound analytical standard (≥99.5%)
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Pyridine (B92270) or other suitable catalyst/base[6]
-
Methanol or other appropriate solvent (Chromatography grade)[6]
-
Vials for derivatization and injection
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
3. Sample Preparation and Derivatization:
-
Accurately transfer a known volume or weight of the sample into a reaction vial. If the sample is solid, dissolve it in methanol.
-
To the sample or standard solution, add the derivatizing reagent, TFAA. A catalyst such as pyridine may also be added.[6]
-
Note: The reaction with TFAA can be exothermic and is often performed under controlled temperature conditions (e.g., in an ice bath or at 50°C for 30 minutes).[6][7]
-
Vortex the mixture and allow the reaction to proceed to completion as per the established method (e.g., 30 minutes at 50°C).[7]
-
After cooling to room temperature, the sample is ready for injection.
4. GC-FID Instrumental Conditions:
-
The following table summarizes typical instrument conditions.
| Parameter | Condition 1[8] | Condition 2[7] |
| GC System | Gas Chromatograph with FID | Gas Chromatograph with FID |
| Column | DB-1701, 30 m x 0.32 mm ID, 0.25 µm film | SE-54, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant pressure 9.3 PSI | Nitrogen, 30-40 mL/min |
| Injector Temp. | 200 °C | 280 °C |
| Detector Temp. | 260 °C | 280 °C |
| Oven Program | Isothermal at 90 °C | Isothermal at 240-260 °C |
| Injection Vol. | 1.0 µL | 0.2 µL |
| Split Ratio | 20-25 mL/min split flow | 20:1 |
5. Data Analysis:
-
Integrate the peak area corresponding to the TFAA-derivatized this compound.
-
Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly versatile and widely used technique for separating and quantifying compounds in various matrices.[3] Since this compound lacks a strong UV chromophore, its analysis by HPLC often requires derivatization to form a fluorescent or UV-absorbing product, or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD).[4][9]
Method A: HPLC with Fluorescence Detection (FLD)
2.1.1. Principle This method involves a pre-column derivatization of this compound with a fluorogenic reagent, such as fluorescamine (B152294).[4] Fluorescamine reacts specifically with primary amines in an alkaline environment to yield a highly fluorescent pyrrolinone derivative. This derivative is then separated on a reversed-phase C18 column and quantified using a fluorescence detector.[4]
Experimental Workflow: HPLC-FLD Analysis
Caption: Workflow for HPLC-FLD quantification of this compound.
Protocol: HPLC-FLD with Fluorescamine Derivatization
This protocol is based on a validated method for the determination of 3-aminopropanol.[4]
1. Reagents and Materials:
-
This compound analytical standard
-
Fluorescamine
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (for buffer)
-
Ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
2. Solutions Preparation:
-
Derivatization Solution: Prepare a solution of fluorescamine in a suitable solvent like acetone.
-
Buffer: Prepare a sodium tetraborate decahydrate solution in water.
-
Mobile Phase: Prepare the mobile phase consisting of acetonitrile and an ammonium acetate buffer. A typical composition is a 26:74 (v/v) ratio of acetonitrile to buffer.[4]
-
Standards: Prepare a stock solution and a series of calibration standards of this compound in water.
3. Sample Preparation and Derivatization:
-
To a specific volume of the standard or sample solution, add the sodium tetraborate buffer, followed by the fluorescamine solution.
-
Vortex the mixture immediately. The reaction is rapid.
-
The resulting fluorescent derivative is now ready for injection.
-
Note: The stability of the derivative should be assessed; it is recommended to prepare solutions fresh for each measurement.[4]
4. HPLC-FLD Instrumental Conditions:
| Parameter | Condition[4] |
| HPLC System | HPLC with Fluorescence Detector |
| Column | Discovery C18 (5 µm, 150 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (26:74, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | Fluorescence Detector |
| Excitation (Ex) | 390 nm |
| Emission (Em) | 483 nm |
5. Data Analysis:
-
Follow the same procedure as for the GC method: integrate the derivative peak, create a calibration curve with standards, and calculate the concentration in the unknown samples.
Method B: HPLC with Evaporative Light Scattering Detection (ELSD)
2.2.1. Principle The ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase.[9] It is ideal for compounds like this compound that lack a UV chromophore. The process involves nebulization of the column eluent into fine droplets, evaporation of the mobile phase to leave analyte particles, and detection of the light scattered by these particles. The detector response is proportional to the mass of the analyte.[9]
2.2.2. Protocol: HPLC-ELSD
This protocol is based on a general method for analyzing non-chromophoric compounds like 3-aminopropanol in mixtures.[9]
1. Reagents and Materials:
-
This compound analytical standard
-
Heptafluorobutyric acid (HFBA) or other suitable mobile phase modifier
-
Acetonitrile (HPLC grade)
-
Ultrapure water
2. HPLC-ELSD Instrumental Conditions:
| Parameter | Condition (adapted from[9]) |
| HPLC System | HPLC with ELSD |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% HFBA in Water |
| Mobile Phase B | 0.1% HFBA in Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., starting at 95:5 A:B) |
| Flow Rate | 1.0 mL/min |
| ELSD Settings | Nebulizer and Evaporator temperatures optimized for the specific mobile phase and analyte. |
3. Data Analysis:
-
The ELSD response can be non-linear. Therefore, a calibration curve using a non-linear (e.g., polynomial) fit or a log-log transformation is often required for accurate quantification.
Method Comparison and Performance Data
The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-Fluorescence (Fluorescamine)[4] | GC-FID (TFAA) | HPLC-ELSD |
| Principle | Pre-column derivatization, fluorescence | Derivatization, flame ionization | Nebulization, evaporation, light scattering |
| Selectivity | High (specific to primary amines) | Good | Universal (non-specific) |
| Sensitivity | Very High | High | Moderate |
| Linearity (R²) | 0.99941 | Typically >0.99 | Non-linear response |
| LOD | 0.183 mg/mL | Dependent on conditions | Dependent on conditions |
| LOQ | 0.609 mg/mL | Dependent on conditions | Dependent on conditions |
| Precision (%RSD) | < 3.5% | Typically < 5% | Typically < 5% |
| Accuracy (% Rec) | 99.00 – 101.00% | Typically 95-105% | Dependent on curve fit |
| Key Advantage | Excellent sensitivity and selectivity. | Robust and widely available. | Universal detection, no derivatization needed. |
| Key Disadvantage | Derivatization required; derivative stability. | Derivatization required; for volatile matrices. | Non-linear response; requires volatile buffers. |
References
- 1. 1-Propanol, 3-amino- [webbook.nist.gov]
- 2. This compound | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. 3-氨基-1-丙醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 8. borregaard.com [borregaard.com]
- 9. researchgate.net [researchgate.net]
Application Note: Gas Chromatography Method for Purity Analysis of 3-Amino-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides two detailed gas chromatography (GC) methods for the quantitative purity analysis of 3-Amino-1-propanol: a direct injection method and a method requiring derivatization.
Introduction
This compound is a valuable bifunctional molecule used as a building block in the synthesis of pharmaceuticals, personal care products, and as a corrosion inhibitor. Its purity is critical for these applications, necessitating a reliable analytical method for its determination. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.
Due to the polar nature of this compound, containing both a primary amine and a primary alcohol functional group, GC analysis can be approached in two ways:
-
Direct Injection: A straightforward method involving the direct introduction of the sample, typically diluted in a suitable solvent, into the GC system. This method is advantageous for its simplicity and speed.
-
Derivatization: This involves chemically modifying the analyte to increase its volatility and improve its chromatographic peak shape. This is often necessary for highly polar compounds to prevent peak tailing and improve resolution.
This application note details both a direct injection protocol using a specialized wax column and a derivatization protocol using trifluoroacetic anhydride (B1165640) (TFAA).
Experimental Protocols
Method 1: Direct Injection without Derivatization
This method is suitable for rapid analysis and is based on the use of a GC column specifically designed for the analysis of volatile amines.
2.1.1. Materials and Reagents
-
Sample: this compound (≥99% purity)
-
Solvent: Methanol, GC grade
-
GC System: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: Agilent CP-Wax for Volatile Amines and Diamines, 25 m x 0.32 mm ID, 1.2 µm film thickness (or equivalent).[1]
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL GC syringe.
2.1.2. Sample Preparation
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solvent is used to reduce the viscosity of the sample.
-
Transfer an aliquot of the prepared sample solution into a 2 mL GC vial for analysis.
2.1.3. GC-FID Conditions
| Parameter | Value |
| Column | Agilent CP-Wax for Volatile Amines and Diamines |
| 25 m x 0.32 mm, 1.2 µm | |
| Injector | Split, 250°C, Split Ratio 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | Isothermal at 170°C for 10 minutes |
| Detector | FID, 280°C |
| FID Gas Flows | Hydrogen: 30 mL/min, Air: 300 mL/min, Make-up (N₂): 25 mL/min |
2.1.4. Data Analysis
The purity of this compound is determined by the area percent method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Method 2: Analysis with Derivatization
This method is recommended for higher accuracy and for resolving potential impurities that may co-elute with the main peak in the direct injection method. The derivatizing agent, trifluoroacetic anhydride (TFAA), reacts with the amine and alcohol groups to form more volatile trifluoroacetyl derivatives.
2.2.1. Materials and Reagents
-
Sample: this compound (≥99% purity)
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA), ≥99%
-
Solvent: Acetonitrile (B52724), GC grade
-
GC System: Gas chromatograph equipped with an FID and a split/splitless injector.
-
Column: DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL GC syringe.
2.2.2. Derivatization and Sample Preparation
-
Accurately weigh approximately 50 mg of this compound into a clean, dry 10 mL volumetric flask.
-
Add 5 mL of acetonitrile to dissolve the sample.
-
Carefully add 1 mL of TFAA to the flask. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Cap the flask and gently swirl. An exothermic reaction will occur.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Dilute to the mark with acetonitrile.
-
Transfer an aliquot of the derivatized sample solution into a 2 mL GC vial for analysis.
2.2.3. GC-FID Conditions
| Parameter | Value |
| Column | DB-1701, 30 m x 0.32 mm, 0.25 µm |
| Injector | Split, 250°C, Split Ratio 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant pressure at 10 psi |
| Oven Program | 90°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |
| Detector | FID, 260°C |
| FID Gas Flows | Hydrogen: 40 mL/min, Air: 400 mL/min, Make-up (N₂): 30 mL/min |
2.2.4. Data Analysis
Similar to the direct injection method, purity is calculated using the area percent method, comparing the peak area of the derivatized this compound to the total peak area.
Data Presentation
The following tables summarize the expected quantitative data for the two methods.
Table 1: Quantitative Data for Direct Injection Method (Hypothetical Data)
| Compound Name | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.2 | 5,000 | 0.20 |
| Impurity 2 | 4.5 | 10,000 | 0.40 |
| This compound | 5.8 | 2,475,000 | 99.00 |
| Impurity 3 | 7.1 | 10,000 | 0.40 |
Table 2: Quantitative Data for Derivatization Method (Based on Literature for Similar Compounds)
| Compound Name (as TFA derivative) | Retention Time (min) | Peak Area | Area % |
| Solvent Peak | 2.5 | - | - |
| Impurity (e.g., Dimer) | 9.8 | 12,000 | 0.48 |
| This compound | 11.2 | 2,480,000 | 99.20 |
| Impurity (e.g., starting material) | 12.5 | 8,000 | 0.32 |
Mandatory Visualizations
Diagram 1: Experimental Workflow for GC Purity Analysis of this compound
Diagram 2: Logical Relationship of Analytical Methods
References
Troubleshooting & Optimization
Technical Support Center: 3-Amino-1-propanol in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-propanol. The bifunctional nature of this molecule, containing both a primary amine and a primary alcohol, presents unique challenges in achieving selective reactions. This guide addresses common side reactions and offers practical solutions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction with this compound is giving a low yield and multiple unidentified products. What are the likely side reactions?
Answer: Low yields in reactions involving this compound often stem from its ability to self-react under certain conditions, especially at elevated temperatures or in the presence of catalysts that can activate the hydroxyl group. The primary amine is a good nucleophile, and the terminal hydroxyl group can also participate in reactions, leading to a variety of byproducts.
Common Side Reactions:
-
Intermolecular N-alkylation: One molecule's amino group can attack the carbon bearing the hydroxyl group of another molecule (especially if the hydroxyl group is activated, e.g., protonated or converted to a leaving group), forming a secondary amine dimer, 3-((3-aminopropyl)amino)-1-propanol .
-
Intermolecular Etherification: Under acidic conditions and/or high temperatures, dehydration can occur between the hydroxyl groups of two molecules to form a diether, 3,3'-oxybis(propan-1-amine) .
-
Intramolecular Cyclization: While less common for a 6-membered ring via dehydration, reaction with other bifunctional reagents can lead to cyclization. For instance, reaction with phosgene (B1210022) or its equivalents can form a cyclic carbamate.
-
Decomposition: At elevated temperatures (e.g., above 105°C in the presence of certain metal catalysts), this compound can decompose, potentially liberating ammonia[1].
Troubleshooting:
-
Temperature Control: Maintain the lowest effective temperature for your reaction.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism, as these can catalyze self-condensation reactions.
-
Protecting Groups: If one functional group is not participating in the desired reaction, protect it to prevent side reactions. (See FAQs below).
FAQ 2: How can I achieve selective N-acylation of this compound without protecting the hydroxyl group?
Answer: The primary amino group in this compound is significantly more nucleophilic than the primary hydroxyl group. This inherent difference in reactivity allows for highly selective N-acylation under controlled conditions. O-acylation is generally not observed unless forcing conditions are used or the amine is already protected.
Key Factors for Selectivity:
-
Reagent Stoichiometry: Use of ~1.0 equivalent of the acylating agent (e.g., acetyl chloride, acetic anhydride) is crucial. An excess can lead to di-acylation.
-
Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) favors the more kinetically rapid N-acylation over O-acylation.
-
Base: A non-nucleophilic base (e.g., triethylamine (B128534), pyridine, or even NaHCO₃) should be used to neutralize the acid byproduct (e.g., HCl) without competing with the amine.
| Condition | Acylating Agent | Base | Temperature (°C) | N-Acylation Yield | O-Acylation Byproduct |
| 1 | Acetyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | 0 to RT | >95% | Not typically observed |
| 2 | Acetic Anhydride (1.1 eq) | None (neat) | Room Temp. | >98% | Not typically observed[2] |
| 3 | Benzoyl Chloride (1.1 eq) | Pyridine | 0 to RT | High | Minimal |
Experimental Protocol: Selective N-Acetylation of this compound
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 g, 13.3 mmol).
-
Solvent & Base: Dissolve the amino alcohol in anhydrous dichloromethane (B109758) (DCM, 25 mL) and add triethylamine (2.2 mL, 16.0 mmol, 1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acylation: While stirring at 0 °C, add acetyl chloride (1.0 mL, 14.0 mmol, 1.05 equivalents) dropwise to the reaction mixture over 15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM).
-
Work-up: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-(3-hydroxypropyl)acetamide. The product can be further purified by column chromatography if necessary.
FAQ 3: How do I protect the amino group to perform reactions on the hydroxyl group?
Answer: To perform reactions such as oxidation, etherification, or esterification selectively at the hydroxyl group, the more nucleophilic amino group must first be protected. Carbamates are the most common and effective protecting groups for amines.
Recommended Protecting Groups:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of non-acidic conditions and is easily removed with mild acid (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent).[3][4]
-
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild and clean method.[5][6][7]
| Protecting Group | Reagent | Typical Conditions | Deprotection Method |
| Boc | Boc₂O | NaHCO₃, Dioxane/H₂O, RT | TFA in DCM or 4M HCl in Dioxane |
| Cbz | Cbz-Cl | Na₂CO₃, H₂O, 0°C to RT | H₂, Pd/C, MeOH or EtOAc |
Experimental Protocol: Boc Protection of this compound
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 26.6 mmol) in a mixture of dioxane (25 mL) and water (12.5 mL).
-
Base: Add sodium bicarbonate (NaHCO₃) (4.47 g, 53.2 mmol, 2.0 equivalents).
-
Protection: To this stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (6.38 g, 29.3 mmol, 1.1 equivalents) dissolved in dioxane (10 mL) dropwise over 20 minutes at room temperature.
-
Reaction: Stir the mixture vigorously overnight at room temperature.
-
Work-up: Add water (50 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl (3-hydroxypropyl)carbamate, can be purified by flash chromatography on silica (B1680970) gel (e.g., eluting with a gradient of ethyl acetate in hexanes).
FAQ 4: How can I protect the hydroxyl group to react selectively at the amine?
Answer: While the amine is generally reactive enough for many transformations without protecting the hydroxyl group (see FAQ 2), some reactions (e.g., those using strong bases or organometallics) may require hydroxyl protection to prevent deprotonation and interference. Silyl ethers are excellent choices for protecting alcohols in the presence of amines.
Recommended Protecting Groups:
-
tert-Butyldimethylsilyl (TBDMS or TBS): Introduced using TBDMS-Cl and a base like imidazole. It is robust to many reaction conditions but can be easily removed with a fluoride (B91410) source (e.g., TBAF) or acid.[8]
-
Tetrahydropyranyl (THP): Introduced using dihydropyran (DHP) under acidic catalysis. It is stable to bases and nucleophiles but cleaved by aqueous acid.
Troubleshooting:
-
Silylating the Amine: The primary amine can also react with silylating agents. To favor O-silylation, you can protonate the amine with one equivalent of a mild acid before adding the silylating agent and base, although this is often not necessary if conditions are carefully controlled. A more common strategy is to simply use silylating conditions where the O-silylated product is the thermodynamic favorite or forms faster.
-
Orthogonal Strategy: The most reliable method is to first protect the amine (e.g., with Boc), then protect the alcohol (e.g., with TBDMS), and then selectively deprotect the amine (e.g., with TFA), leaving the TBDMS group intact for subsequent reactions at the amine.
FAQ 5: How can I purify my final product and remove common byproducts from this compound reactions?
Answer: The purification strategy depends on the physical properties of your product and the byproducts. Given the polarity of this compound and its derivatives, a combination of techniques is often effective.
Purification Methods:
-
Distillation: For thermally stable, liquid products, vacuum distillation is effective for separating components with different boiling points. A patent for purifying 3-aminopropanol itself specifies a multi-stage distillation at temperatures not exceeding 135 °C to prevent degradation.[9][10]
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.
-
Column Chromatography: Silica gel chromatography is the most versatile method for separating products from starting materials and byproducts based on polarity. Typical eluents for this compound derivatives include mixtures of methanol/DCM, ethyl acetate/hexanes, or using an amine-treated silica gel to prevent streaking of basic compounds.
-
Acid/Base Extraction: An aqueous workup can effectively remove many impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials, while a wash with a dilute base (e.g., sat. NaHCO₃) can remove acidic byproducts.
Troubleshooting Purification:
-
Product is Water-Soluble: If your product has high water solubility, saturate the aqueous layer with NaCl (brine) during extraction to decrease its solubility and drive it into the organic phase. Continuous liquid-liquid extraction may be necessary for highly polar compounds.
-
Product Streaks on Silica Gel: Amines can interact strongly with the acidic silica gel, causing poor separation. This can be mitigated by pre-treating the silica with triethylamine or by adding a small amount (~1%) of triethylamine or ammonia (B1221849) to the eluent.
References
- 1. This compound and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. ijacskros.com [ijacskros.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 10. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 3-Amino-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 3-Amino-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. The most common industrial synthesis involves the catalytic hydrogenation of ethylene (B1197577) cyanohydrin in the presence of ammonia (B1221849). Impurities from this process can include:
-
Unreacted Starting Materials: Ethylene cyanohydrin and residual ammonia.
-
By-products: These can include glycerin, ethanolamine, 2,3-diaminopropanol, 1,3-diaminopropanol, and N-methyl-l-amino-2,3-propanediol. In some cases, secondary and tertiary amines may also be formed.
-
Degradation Products: During purification or storage, degradation can occur, leading to impurities such as 3-(methylamino)-1-propanol, N,N'-bis(3-hydroxypropyl)-urea, and various other compounds.
-
Residual Solvents: Methanol (B129727) is a common solvent used in the process and may be present in the crude product.
-
Catalyst Residues: If a heterogeneous catalyst is used, trace amounts of the metal (e.g., Nickel, Cobalt) may be present in the product.
Q2: What are the recommended methods for purifying crude this compound?
A2: Several methods can be employed for the purification of this compound, with the choice depending on the impurity profile and the desired final purity. Common techniques include:
-
Distillation: Two-stage fractional distillation under reduced pressure is a highly effective method for removing both lower and higher boiling point impurities.
-
Recrystallization: This technique is suitable for removing impurities that have different solubility profiles from this compound in a given solvent system.
-
Column Chromatography: For high-purity applications, column chromatography using silica (B1680970) gel or alumina (B75360) can be used to separate closely related impurities. Reversed-phase chromatography is also an option for polar compounds.
-
Activated Charcoal Treatment: This is primarily used for decolorizing the product by adsorbing colored impurities.
Q3: How can I analyze the purity of my this compound sample and identify impurities?
A3: The most common analytical techniques for assessing the purity of this compound and identifying impurities are:
-
Gas Chromatography (GC): A robust method for separating and quantifying volatile impurities. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to improve the chromatographic behavior of the amino alcohol.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing this compound, especially for non-volatile impurities. Derivatization with a fluorogenic agent can enhance detection sensitivity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry, allowing for the structural elucidation of unknown impurities.[2]
Troubleshooting Guides
Problem 1: The final product is discolored (yellow to brown).
Possible Cause: Formation of colored impurities during synthesis or purification, often due to oxidation or side reactions at elevated temperatures.
Solution: Treat the this compound with activated charcoal.
Experimental Protocol: Activated Charcoal Treatment
-
Preparation: Dissolve the discolored this compound in a suitable solvent (e.g., ethanol (B145695) or water) at a concentration of 10-20% (w/v).
-
Adsorption: Add 1-5% (w/w) of activated charcoal to the solution. The exact amount may need to be optimized based on the intensity of the color.
-
Stirring: Stir the mixture at room temperature for 1-3 hours. Gentle heating (40-60°C) can sometimes improve the efficiency of color removal, but care should be taken to avoid solvent loss and potential degradation.
-
Filtration: Remove the activated charcoal by filtration through a bed of celite or a fine filter paper.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the decolorized this compound.
Problem 2: High levels of low-boiling impurities are present in the final product.
Possible Cause: Incomplete removal of volatile starting materials like ammonia or low-boiling by-products during single-stage distillation.
Solution: Employ a two-stage distillation process to effectively separate impurities with different boiling points.
Experimental Protocol: Two-Stage Distillation
This protocol is based on a patented method for purifying 3-aminopropanol.[3][4]
Stage 1: Low-Boiling Impurity Removal
-
Initial Setup: Charge the crude this compound into a distillation flask equipped with a fractionating column. Ensure the ammonia content is ≤ 1% by weight before starting.
-
First Cut: Gradually heat the flask under atmospheric or slightly reduced pressure. Collect the initial fraction, which will be enriched in low-boiling impurities such as residual ammonia and water. The temperature at the top of the column should be monitored and kept below the boiling point of this compound.
Stage 2: High-Purity Fraction Collection
-
Vacuum Application: Once the low-boiling impurities are removed, increase the vacuum.
-
Main Fraction: Collect the main fraction of this compound at a head temperature corresponding to its boiling point at the applied pressure. A key parameter is to keep the temperature in the distillation stages at or below 135°C to prevent thermal degradation.[3]
-
High-Boiling Residue: Higher-boiling impurities will remain in the distillation flask.
Quantitative Data: Impurity Removal by Two-Stage Distillation
| Impurity | Concentration in Crude Product (%) | Concentration after Two-Stage Distillation (%) |
| Ammonia | > 1.0 | < 0.1 |
| Water | 5.0 - 10.0 | < 0.5 |
| Low-boiling by-products | 1.0 - 3.0 | < 0.2 |
| High-boiling by-products | 2.0 - 5.0 | < 0.5 |
Note: These are typical values and can vary depending on the specific reaction conditions.
Problem 3: Presence of closely related structural isomers or by-products that are difficult to remove by distillation.
Possible Cause: Formation of by-products with similar boiling points to this compound, such as other amino alcohols.
Solution: Utilize column chromatography for a high-resolution separation.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: For normal-phase chromatography, silica gel or alumina are common choices. For reversed-phase chromatography, a C18-functionalized silica gel is suitable. Given the polar nature of this compound, reversed-phase chromatography can be effective.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., methanol or ethanol) is typically used. The polarity of the mobile phase is gradually increased to elute the compounds. The addition of a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can improve peak shape and reduce tailing of the amine.
-
Reversed Phase: A mixture of water and an organic modifier like methanol or acetonitrile (B52724) is used. A gradient from high aqueous content to high organic content is typically employed.
-
-
Column Packing and Sample Loading: The column is packed with the chosen stationary phase as a slurry in the initial mobile phase. The crude this compound is dissolved in a minimum amount of the mobile phase and loaded onto the column.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The composition of the fractions is monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Product Isolation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. This compound | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 4. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
Technical Support Center: Optimizing 3-Amino-1-propanol Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The most prevalent industrial synthesis route is the catalytic hydrogenation of ethylene (B1197577) cyanohydrin in the presence of ammonia (B1221849).[1][2] Another common method involves the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia.[3][4]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include suboptimal reaction conditions (temperature, pressure, reactant ratios), catalyst deactivation, and the formation of side products.[4][5] Inadequate purification techniques can also lead to significant product loss.[2]
Q3: I am observing significant amounts of secondary amines as byproducts. How can I minimize their formation?
A3: The formation of secondary amines is a common side reaction. A primary strategy to suppress this is to use a significant molar excess of ammonia relative to the starting material, such as ethylene cyanohydrin.[2][6] This shifts the reaction equilibrium to favor the formation of the primary amine.
Q4: What are the recommended purification methods for this compound?
A4: The most common purification method is distillation.[2] However, it is crucial to control the temperature during distillation to prevent product degradation. For instance, when purifying the reaction output from ethylene cyanohydrin hydrogenation, the temperature in the distillation stages should not exceed 135°C.[2] Other purification methods like recrystallization and column chromatography can also be employed, particularly for producing high-purity or optically active derivatives.[5]
Troubleshooting Guides
Problem: Low Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Review the literature for the optimal temperature range for your specific synthesis route. For the reaction of 3-chloro-1,2-propanediol with ammonia, a reaction temperature of 50°C has been shown to be effective.[4] For ethylene cyanohydrin hydrogenation, a preferred temperature range is 50 to 150°C.[2] |
| Incorrect Reactant Molar Ratios | The molar ratio of reactants is critical. For instance, in the synthesis from 3-chloro-1,2-propanediol, a molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1 has been optimized for high yield.[4] In the hydrogenation of ethylene cyanohydrin, a molar ratio of ammonia to ethylene cyanohydrin of 2:1 to 10:1 is preferred.[2] |
| Catalyst Inactivity | If using a catalytic process like the hydrogenation of ethylene cyanohydrin, ensure the catalyst is active. Consider using fresh catalyst or regenerating the existing catalyst according to the manufacturer's protocol. |
| Side Reactions | The formation of byproducts such as secondary amines can significantly reduce the yield of the desired product. Using a large excess of ammonia can help minimize this.[2][6] |
| Product Loss During Workup and Purification | Evaluate your extraction and purification procedures. Ensure complete extraction of the product from the reaction mixture. During distillation, carefully monitor the temperature and pressure to avoid product decomposition.[2] |
Problem: Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) to ensure the starting materials are fully consumed. |
| Formation of Side Products | As mentioned, the formation of secondary amines and other impurities can be an issue. Adjusting the reactant ratios, particularly increasing the excess of ammonia, can improve selectivity towards the primary amine.[2][6] |
| Inefficient Purification | A single purification step may not be sufficient. Consider multi-stage distillation for industrial-scale production.[2] For lab-scale and high-purity applications, techniques like column chromatography can be effective.[5] When performing distillation, ensure the ammonia content of the reaction output is 1% by weight or less before the first distillation stage to improve purification efficiency.[2] |
| Thermal Degradation | This compound can degrade at elevated temperatures. Maintain strict temperature control during the reaction and purification steps. For distillation, it is recommended to keep the temperature below 135°C.[2] |
Data Presentation: Comparison of Synthesis Parameters
The following tables summarize key quantitative data for different synthesis routes of this compound and its derivatives.
Table 1: Synthesis from 3-Chloro-1,2-propanediol
| Parameter | Optimized Value | Yield | Purity | Reference |
| Molar Ratio (Ammonia : 3-Chloro-1,2-propanediol) | 15:1 | 90% | 99.6% | [4] |
| Reaction Temperature | 50°C | 90% | 99.6% | [4] |
| Reaction Time | 4 hours | 90% | 99.6% | [4] |
Table 2: Synthesis from Ethylene Cyanohydrin
| Parameter | Preferred Range | Reference |
| Molar Ratio (Ammonia : Ethylene Cyanohydrin) | 2:1 to 10:1 | [2] |
| Reaction Temperature | 50 - 150°C | [2] |
| Reaction Pressure | 120 - 250 bar | [2] |
Table 3: Synthesis of an Optically Active Dimethylamino Alcohol Derivative
| Starting Material | Reducing Agent | Yield | Enantiomeric Excess (ee) | Reference |
| Dimethylamino ketone | Chirally modified Lithium Aluminum Hydride (LiAlH₄) | 74% | 72% | [5] |
Experimental Protocols
Synthesis of 3-Amino-1,2-propanediol (B146019) from Allyl Alcohol
This protocol involves the epoxidation of allyl alcohol to glycidol, followed by aminolysis.
Step 1: Preparation of 2,3-epoxy-1-propanol (Glycidol)
-
In a 1 L reactor equipped with a water jacket, mechanical stirrer, thermometer, and reflux condenser, add 147 g (2.53 mol) of allyl alcohol, a catalyst solution of NaHWO₄, and 363 g of demineralized water.
-
Heat the resulting solution to 45°C.
-
Over a period of 90 minutes, add 249.4 g (2.2 mol) of a 30% H₂O₂ solution while maintaining the temperature at 45°C.
-
After the addition is complete, maintain the temperature at 40°C for 3 hours.
Step 2: Aminolysis of Glycidol
-
In a 4 L reactor with a water jacket, thermometer, and mechanical stirrer, place 2240 g of 25% ammonia (32.9 mol).
-
Add the previously prepared 2,3-epoxy-1-propanol solution over 20 minutes. Due to the exothermic nature of the reaction, carefully monitor the temperature to ensure it does not exceed 35°C.
-
Stir the reaction mixture at 30°C for a total of 6 hours to complete the reaction.[1]
Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add 1362.4 g of 25% ammonia.
-
Add 110.54 g (1 mol) of 3-chloro-1,2-propanediol to the ammonia solution.
-
Heat the solution to 35°C and maintain this temperature for 90 minutes. The reaction is slightly exothermic, so monitor and control the temperature to prevent the evolution of ammonia.[1]
-
For optimized yield and purity, the following conditions are recommended: a molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1, a reaction temperature of 50°C, and a reaction time of 4 hours.[4]
Visualizations
Experimental Workflow: Synthesis from Allyl Alcohol
Caption: Workflow for the synthesis of 3-Amino-1,2-propanediol from allyl alcohol.
Logical Relationship: Troubleshooting Low Yield
Caption: Key factors contributing to low yield in this compound synthesis.
References
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 3. borregaard.com [borregaard.com]
- 4. researchgate.net [researchgate.net]
- 5. KR101675450B1 - A method for preparing optically active this compound derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 6. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
Preventing oxidation and degradation of 3-Amino-1-propanol solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation and degradation of 3-Amino-1-propanol (3-AP) solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?
A1: Discoloration of this compound solutions is a common sign of chemical degradation, primarily due to oxidation. The amine functional group in the 3-AP molecule is susceptible to oxidation from atmospheric oxygen, which can lead to the formation of colored impurities.[1] Photodegradation, accelerated by exposure to light, can also contribute to discoloration.[1]
Prevention Strategies:
-
Inert Atmosphere: The most effective way to prevent oxidation is to minimize the solution's exposure to oxygen.[1]
-
Light Protection: Store 3-AP solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[1]
-
Temperature Control: Store solutions at recommended cool temperatures, such as in a refrigerator, to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.[1]
-
Antioxidant Addition: Consider adding antioxidants to your formulation, depending on the solvent system and downstream application.
-
Aqueous Solutions: Ascorbic acid or sodium metabisulfite (B1197395) can be effective.[1]
-
Organic Solutions: Butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) are common choices.[1]
-
Q2: I've observed a decrease in the potency of my this compound sample over time. What are the likely degradation pathways?
A2: The decrease in potency of this compound is likely due to its chemical degradation. Based on its structure, 3-AP is susceptible to several degradation pathways:
-
Oxidative Degradation: The primary degradation pathway often involves oxidation of the amine group. This can be accelerated by the presence of oxygen, metal ions (like iron), and elevated temperatures.[2]
-
Thermal Degradation: At elevated temperatures, 3-AP can decompose. For instance, in the presence of CO2, thermal degradation can occur.[2] Studies have shown that in the presence of certain metal complexes, 3-AP can decompose to ammonia (B1221849) at high temperatures (e.g., 105 °C).[3]
-
Reaction with Carbon Dioxide: Primary amines like 3-AP can react with carbon dioxide from the atmosphere to form carbamates, which may have lower solubility and can lead to precipitation.[1]
Common degradation products can include ammonia, 3-(methylamino)-1-propanol, and N,N'-bis(3-hydroxypropyl)-urea.[2][]
Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A3: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Container: Store in a tightly closed, airtight container to prevent exposure to air and moisture.[5][6][7][8][9]
-
Atmosphere: For maximum stability, store under an inert atmosphere such as nitrogen or argon.[10]
-
Temperature: Store in a cool, dry, well-ventilated area.[5][6][8] Refrigeration is often recommended, but be mindful of the solution's freezing point (pure 3-AP melts at 10-12 °C).[7][11][12]
-
Light: Protect from light by using amber glass containers or storing in the dark.[1][5]
-
Incompatible Materials: Store away from incompatible substances, particularly strong oxidizing agents, acids, and acid halides.[6][8][9][13]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness in the this compound solution.
-
Possible Cause 1: Carbamate (B1207046) Formation.
-
Explanation: The primary amine group of 3-AP can react with atmospheric carbon dioxide (CO2) to form carbamate salts, which may have lower solubility in the solvent, leading to precipitation.[1]
-
Troubleshooting Steps:
-
Minimize CO2 Exposure: Prepare and handle solutions under an inert atmosphere (nitrogen or argon) to prevent contact with CO2.[1]
-
pH Adjustment: The solubility of amines is pH-dependent. The free base form might be less soluble. A slight acidification with a non-reactive acid could potentially redissolve the precipitate by forming a more soluble salt.[1]
-
-
-
Possible Cause 2: Temperature Effects.
-
Explanation: If the solution was prepared at an elevated temperature, the compound might be precipitating out as it cools to room temperature if its solubility limit is exceeded.[1]
-
Troubleshooting Steps:
-
Data on 3-AP Stability
The stability of this compound is influenced by factors such as the presence of oxygen and other compounds. The following table summarizes findings from a study on the chemical stability of a blend containing this compound (3A1P).
| Condition | Amine | Stability Observation |
| Thermal Degradation with CO2 | 3A1P | More stable than monoethanolamine (MEA), but less stable than the tertiary amine 1-(2HE)PRLD alone.[2][] |
| Oxidative Degradation (21% O2, no iron) | 3A1P | Similar stability to MEA and a blend with 1-(2HE)PRLD.[2][] |
| Oxidative Degradation (96% O2, with iron) | 1-(2HE)PRLD | Stability significantly reduced.[2][] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
Methanol (B129727) (or other appropriate solvent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H2O2)
-
Temperature-controlled oven
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
C18 reversed-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1]
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol to the stock concentration before analysis.[1]
4. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis, if necessary.
-
Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. multichemindia.com [multichemindia.com]
- 6. This compound(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.de [fishersci.de]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. 3-氨基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. univarsolutions.com [univarsolutions.com]
Troubleshooting low coupling efficiency with 3-Amino-1-propanol linkers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 3-Amino-1-propanol (3-AP) linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a linker?
This compound is a short, hydrophilic linker molecule featuring a primary amine and a primary alcohol functional group. The primary amine allows for covalent attachment to surfaces or molecules with carboxyl groups (often via amide bond formation), while the terminal hydroxyl group can be used for subsequent coupling reactions or to present a hydrophilic surface. Its short alkyl chain provides a defined spacing between the conjugated entities.
Q2: What are the most common causes of low coupling efficiency when using this compound linkers?
Low coupling efficiency with 3-AP linkers can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the coupling reaction.
-
Reagent Degradation: Coupling reagents like EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly. The 3-AP linker itself can also degrade under certain conditions.
-
Surface or Substrate Issues: The surface being functionalized may have a low density of reactive groups (e.g., carboxyl groups), or it may be sterically hindered.
-
Linker Instability on Surfaces: When used to functionalize silica-based surfaces (as an aminosilane (B1250345) derivative), the short propyl chain of 3-AP can make the resulting siloxane bond susceptible to hydrolysis, leading to the loss of the linker from the surface.[1][2]
-
Competing Reactions and Interfering Substances: The presence of other nucleophiles (e.g., Tris buffer, other primary amines) can compete with the desired coupling reaction.[3][4]
Q3: How can I confirm that the this compound linker has been successfully coupled to my surface or molecule?
Several surface characterization techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of nitrogen from the amine group of the 3-AP linker on a surface.
-
Contact Angle Goniometry: Successful functionalization of a hydrophobic surface with the hydrophilic 3-AP linker should result in a decrease in the water contact angle.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify characteristic peaks corresponding to the chemical bonds formed during the coupling reaction.[5]
-
Kaiser Test: A colorimetric test that can detect the presence of free primary amines on the surface after coupling.[6]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency in Solution-Phase Conjugation (e.g., EDC/NHS Chemistry)
If you are experiencing low yields when coupling a carboxyl-containing molecule to the amine of 3-AP, or vice-versa, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low solution-phase coupling efficiency.
| Parameter | Recommended Range | Rationale | Potential Issue if Deviated |
| Activation pH | 4.5 - 6.0 | Optimizes the formation of the O-acylisourea intermediate by EDC.[7] | Higher pH leads to rapid EDC hydrolysis; lower pH reduces carboxylate availability. |
| Coupling pH | 7.2 - 8.5 | Ensures the primary amine of 3-AP is deprotonated and nucleophilic.[4] | Lower pH protonates the amine, making it non-reactive. Higher pH can hydrolyze the NHS-ester. |
| EDC:NHS Molar Ratio | 1:1 to 1:1.2 | NHS stabilizes the active intermediate, converting it to a more stable NHS ester.[7][8] | Insufficient NHS leads to a less stable intermediate and lower efficiency. |
| (EDC/NHS):Molecule | 2:1 to 10:1+ | A molar excess drives the reaction to completion.[9] | Stoichiometric or lower amounts can result in incomplete coupling. |
| Buffer Choice | MES, PBS, HEPES | These buffers are non-nucleophilic and do not compete in the reaction.[4] | Buffers with primary amines (e.g., Tris) will react with the activated carboxyl groups.[3] |
Issue 2: Low Surface Density or Instability of 3-AP Linker on Silica (B1680970) Surfaces
When functionalizing silica or glass surfaces with aminosilane derivatives of 3-AP, poor surface coverage and subsequent loss of the linker layer during aqueous processing are common challenges.
Caption: Troubleshooting workflow for aminosilane surface functionalization.
Studies have shown that the stability of aminosilane layers in aqueous media is a significant concern. The amine functionality can catalyze the hydrolysis of the very siloxane bonds that anchor the linker to the surface.[1]
-
Effect of Alkyl Chain Length: Linkers with shorter alkyl chains, like 3-aminopropyl derivatives, are more prone to this amine-catalyzed hydrolysis. Using a linker with a longer alkyl chain, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), can significantly improve the hydrolytic stability of the functionalized layer.[1][2]
-
Reaction Conditions: Preparing the silane (B1218182) layer in an anhydrous solvent (e.g., toluene) at elevated temperatures results in denser and more hydrolytically stable layers compared to vapor phase deposition or room temperature reactions.[1]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Protein to a 3-AP Functionalized Surface
This protocol describes the activation of carboxyl groups on a protein and subsequent coupling to a surface functionalized with this compound.
Materials:
-
Protein solution (in 0.1M MES Buffer, pH 4.5-5.0)
-
3-AP functionalized surface
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1M Tris-HCl, pH 8.5 or 1M Hydroxylamine
-
Wash Buffer: 1X PBS with 0.05% Tween-20
Procedure:
-
Prepare Reagents: Immediately before use, prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in ice-cold Activation Buffer.
-
Activate Protein:
-
To your protein solution, add the EDC and Sulfo-NHS solutions to a final concentration of 2mM and 5mM, respectively.
-
Incubate for 15-30 minutes at room temperature.
-
-
Remove Excess Reagents (Optional but Recommended):
-
To prevent side reactions, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.
-
-
Couple to Surface:
-
Immediately apply the activated protein solution (or desalted protein) to the 3-AP functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench and Block:
-
Remove the protein solution.
-
Add the Quenching Solution to the surface and incubate for 15 minutes to deactivate any remaining active esters.
-
-
Wash:
-
Wash the surface thoroughly 3-5 times with Wash Buffer to remove non-covalently bound protein.
-
The surface is now ready for use.
-
Protocol 2: Functionalization of a Silica Surface with (3-Aminopropyl)triethoxysilane (APTES)
This protocol details a common method for creating a stable amine-functionalized surface using an analogue of 3-AP.
Materials:
-
Silica substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water, Ethanol
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse silica substrates in piranha solution for 30 minutes to clean and generate surface silanol (B1196071) (-OH) groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.
-
Immerse the cleaned, dry substrates in the APTES solution.
-
Heat the solution to 60-80°C and maintain for 1-2 hours with stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse sequentially with toluene, ethanol, and finally DI water to remove excess, unbound silane.
-
-
Curing:
-
Dry the substrates with nitrogen.
-
Bake the functionalized substrates in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable covalent siloxane bonds with the surface and cross-linking within the silane layer.
-
-
Characterization:
-
The surface can now be characterized (e.g., via contact angle or XPS) to confirm successful functionalization.
-
References
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to prevent the loss of surface functionality derived from aminosilanes. | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of 3-Amino-1-propanol
Welcome to the technical support center for the N-alkylation of 3-amino-1-propanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-alkylation of this compound.
Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?
Answer: Low conversion is a frequent issue that can stem from several factors.
-
Insufficient Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides. Consider switching to a more reactive alkyl halide (I > Br > Cl). For less reactive halides, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction.
-
Inadequate Base: The chosen base may not be strong enough to deprotonate the amine effectively. For direct alkylation with alkyl halides, stronger bases like potassium carbonate, cesium carbonate, or sodium hydride might be necessary.[1] Ensure the base is soluble in the reaction solvent; if not, consider a different solvent or a more soluble base.
-
Low Reaction Temperature: Many N-alkylation reactions require heating.[2] If your reaction is proceeding slowly at room temperature, consider increasing the temperature incrementally. Monitor for side product formation at higher temperatures.
-
Catalyst Deactivation (for catalytic methods): If you are using a metal catalyst (e.g., for reductive amination or borrowing hydrogen methods), it may be inactive.[2][3] Ensure the catalyst was handled under appropriate conditions (e.g., inert atmosphere) and consider using a fresh batch.
-
Poor Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often effective for SN2-type alkylations.[4] For reductive aminations, alcohols like methanol (B129727) or ethanol (B145695) are common.[5] Ensure your starting materials are soluble in the chosen solvent.
Question 2: I'm observing significant amounts of a di-alkylated product. How can I improve selectivity for mono-alkylation?
Answer: The formation of a di-alkylated product is common because the mono-alkylated secondary amine is often more nucleophilic than the starting primary amine.[6]
-
Adjust Stoichiometry: Use a large excess of this compound relative to the alkylating agent (e.g., 3:1 molar ratio or higher).[1] This increases the statistical probability that the alkylating agent will react with the starting amine rather than the product.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting amine.
-
Use a Bulky Alkylating Agent: If your synthesis allows, a sterically hindered alkylating agent will disfavor the second alkylation step.
-
Chelation Strategy: A specialized method involves forming a stable chelate of the this compound with 9-borabicyclononane (B1260311) (9-BBN). This protects the amine and allows for selective mono-alkylation, often in very high yields.[1][7]
Question 3: My analysis shows an unexpected side product with a similar mass. Could this be O-alkylation? How can I prevent it?
Answer: Yes, the hydroxyl group in this compound can also be alkylated, especially under basic conditions.
-
Protect the Hydroxyl Group: The most robust solution is to protect the alcohol functionality before performing the N-alkylation. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. The protecting group can be removed in a subsequent step.
-
Choose a Milder Base: Strong bases like sodium hydride can deprotonate both the amine and the alcohol, increasing the chance of O-alkylation. Using a weaker base like potassium carbonate may favor N-alkylation.
-
Reductive Amination: Switch to a reductive amination protocol. This method involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced.[5][8] This pathway is highly selective for the nitrogen atom and avoids O-alkylation.
Question 4: What is reductive amination, and when should I use it for alkylating this compound?
Answer: Reductive amination is a two-step (often one-pot) process where an aldehyde or ketone is first condensed with an amine to form an imine intermediate. This imine is then reduced to the corresponding amine.[5][9]
-
When to Use: This method is ideal when you want to avoid the common problems of direct alkylation with halides, such as over-alkylation and O-alkylation.[6] It is highly selective for mono-alkylation of the nitrogen atom.
-
Key Reagents: The reaction requires an aldehyde or ketone as the source of the alkyl group and a reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they selectively reduce the imine in the presence of the carbonyl starting material.[6]
-
Conditions: The reaction is typically run under neutral or weakly acidic conditions to facilitate imine formation.[5]
Comparative Data on Reaction Conditions
The following tables summarize typical conditions for different N-alkylation methods. Note that optimal conditions will vary based on the specific alkylating agent used.
Table 1: Direct Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Alkyl Bromide | K₂CO₃ | Acetonitrile | 80 (Reflux) | 12-24 | 60-85 | Excess amine is crucial to minimize di-alkylation.[1] |
| Alkyl Iodide | Et₃N | DMF | 25-60 | 6-18 | 70-90 | More reactive halide; can often run at lower temperatures. |
| Alkyl Bromide | Cs₂CO₃ | DMF | 25-50 | 8-16 | 75-95 | Cesium carbonate can improve results with less reactive substrates.[1] |
| Benzyl Bromide | K₂CO₃ | Ethanol | 78 (Reflux) | 4-8 | 80-95 | Benzyl halides are generally highly reactive. |
Table 2: Reductive Amination with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | pH | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aldehyde (R-CHO) | NaBH(OAc)₃ | Dichloromethane (B109758) | ~5-6 | 25 | 4-12 | 85-98 |
| Ketone (R₂-C=O) | NaBH₃CN | Methanol | ~6-7 | 25 | 12-24 | 80-95 |
| Aldehyde (R-CHO) | H₂ / Pd-C | Ethanol | N/A | 25 | 6-18 | 90-99 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.0 equivalents).
-
Solvent & Base: Dissolve the amine in a suitable solvent (e.g., acetonitrile, 20 mL per 10 mmol of the limiting reagent). Add the base (e.g., anhydrous potassium carbonate, 2.0 equivalents).
-
Reagent Addition: Add the alkyl halide (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography or distillation to yield the N-alkylated product.
Protocol 2: General Procedure for Reductive Amination
-
Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent).
-
Solvent: Dissolve the components in a suitable solvent (e.g., dichloromethane or methanol, 15 mL per 10 mmol of the carbonyl compound). If needed, add a small amount of acetic acid to catalyze imine formation (to pH ~6).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the solution. Note: Mild gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the imine intermediate is fully consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visual Guides
The following diagrams illustrate the general workflow for an N-alkylation experiment and a decision tree for troubleshooting common problems.
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting guide for N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Amino-1-propanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-amino-1-propanol and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Presence of Impurities After Initial Purification
Question: My purified this compound derivative still shows the presence of impurities by GC/TLC analysis. How can I improve its purity?
Answer: The presence of persistent impurities is a common challenge due to the high polarity and potential for byproduct formation. The appropriate purification strategy depends on the nature of the impurity.
-
Unreacted Starting Materials: If the impurity is an unreacted starting material, consider optimizing the reaction conditions to drive the reaction to completion. For purification, techniques like recrystallization or column chromatography are often effective.[1]
-
Side-Reaction Byproducts: The synthesis of this compound derivatives can generate byproducts such as secondary amines or N,N'-bis(3-hydroxypropyl)-urea.[] Due to the similar chemical properties of these byproducts to the desired product, separation can be challenging.[3] In such cases, derivatization to a Schiff base can be a highly selective method to isolate the primary amine product.[3]
-
Isomeric Impurities: If you are working with chiral derivatives, you may face issues with enantiomeric purity. Chiral column chromatography or diastereomeric salt resolution are standard methods to separate enantiomers.
Troubleshooting Workflow for Impurity Removal
Caption: Troubleshooting workflow for impurity removal.
Issue 2: Product Degradation During Purification
Question: I am observing degradation of my this compound derivative during purification, especially with heating. What can I do to prevent this?
Answer: this compound and its derivatives can be susceptible to thermal degradation, which may result in the formation of corrosive vapors.[4][5] It is crucial to handle these compounds with care, particularly at elevated temperatures.
-
Low-Temperature Techniques: Employ purification methods that can be performed at or below room temperature. Options include flash column chromatography with an appropriate solvent system or recrystallization from a suitable solvent at low temperatures.
-
Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and reduce the required temperature.[6][7] Ensure the temperature does not exceed 135°C during distillation.[6][7]
-
Inert Atmosphere: When heating is unavoidable, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issue 3: Difficulty in Removing Residual Solvents
Question: I am struggling to remove residual solvent (e.g., water, methanol) from my final product. What is the best approach?
Answer: Due to the hygroscopic nature and high polarity of many this compound derivatives, removing polar solvents can be difficult.
-
Azeotropic Distillation: For removal of water, azeotropic distillation with a solvent like toluene (B28343) can be effective. The toluene-water azeotrope boils at a lower temperature, allowing for the removal of water.
-
High-Vacuum Drying: Drying the sample under high vacuum for an extended period, possibly with gentle heating (if the compound is stable), can help remove residual solvents. Using a drying agent like phosphorus pentoxide in the drying apparatus can also be beneficial.
-
Lyophilization (Freeze-Drying): If your compound is dissolved in water or a suitable solvent like dioxane, lyophilization can be an excellent method for removing the solvent without heat, yielding a fluffy, solid product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound derivatives?
A1: Common impurities include unreacted starting materials, secondary amines formed from side reactions, and degradation products.[1][] In some syntheses, isomeric impurities can also be a concern.[3]
Q2: Which analytical techniques are best for assessing the purity of this compound derivatives?
A2: Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used to determine purity.[8][9] For volatile derivatives, GC is often preferred. Due to the polar nature of these compounds, derivatization with an agent like trifluoroacetic anhydride (B1165640) may be necessary for successful GC analysis.[9] HPTLC offers a simpler and faster alternative to HPLC for routine purity checks.[8]
Q3: What are the recommended storage conditions for this compound and its derivatives?
A3: These compounds should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from heat and sources of ignition.[10] They are often hygroscopic and can be sensitive to air and light. Storage under an inert atmosphere is recommended for long-term stability.
Q4: Can I use distillation to purify my this compound derivative?
A4: Yes, distillation is a common purification method, but it must be performed with caution due to the potential for thermal degradation.[4][6][7] It is highly recommended to perform distillation under reduced pressure to lower the boiling point. The temperature during distillation should ideally not exceed 135°C.[6][7]
Data Presentation
Table 1: Comparison of Purification Methods for this compound Derivatives
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Distillation | Separation based on differences in boiling points. | Effective for removing non-volatile impurities and some solvents. | Risk of thermal degradation of the product.[4] | >98% |
| Recrystallization | Separation based on differences in solubility at different temperatures. | Can yield highly pure crystalline products. Effective for removing unreacted starting materials.[1] | Requires finding a suitable solvent system. Product loss in the mother liquor. | >99%[1] |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Versatile and can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. | >99% |
| Schiff Base Formation | Selective reaction of a primary amine with an aldehyde to form an imine, which can be easily separated and then hydrolyzed back to the pure amine.[3] | Highly selective for primary amines, effectively removing secondary and tertiary amine impurities.[3] | Adds extra steps to the overall process (formation and hydrolysis). | >99.5%[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of a solid this compound derivative.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include isopropyl alcohol, ethanol, or mixtures with water.[11]
-
Dissolution: In a flask, add the crude product and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Protocol 2: Purity Assessment by Gas Chromatography (GC) with Derivatization
This protocol is adapted for the analysis of polar this compound derivatives that require derivatization for volatility.
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the this compound derivative into a vial.
-
Add 0.5-1.0 mL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) under ice-cooling.[9]
-
Seal the vial and shake vigorously for 1 minute.
-
Heat the mixture at 50-60°C for 30 minutes.[9]
-
Cool to room temperature before injection.
-
-
GC Conditions (Example):
-
Column: DB-1701 or equivalent polar capillary column (e.g., 30 m x 0.32 mm x 0.5 µm).[9]
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 280°C.
-
Detector (FID) Temperature: 280°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp at 10°C/min to 170°C, hold for 5 minutes.
-
Ramp at 30°C/min to 220°C, hold for 10 minutes.[3]
-
-
-
Injection and Analysis:
-
Inject 1 µL of the derivatized sample.
-
Analyze the resulting chromatogram to determine the peak area of the main component and any impurities. Calculate the purity based on the relative peak areas.
-
Logical Relationship for GC Analysis Decision
Caption: Decision process for using derivatization in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 3. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 7. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 8. uni-giessen.de [uni-giessen.de]
- 9. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 10. This compound(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
3-Amino-1-propanol stability in different pH conditions
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) concerning the stability of 3-Amino-1-propanol under various pH conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is considered stable under normal temperatures and pressures.[1] It is a colorless to pale yellow liquid and should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. As a primary amine, it is basic and will react with acids in an exothermic reaction to form salts.[2][3] In strongly acidic or alkaline conditions, especially at elevated temperatures, degradation is more likely to occur. The amino group is susceptible to oxidation, and the alcohol group can undergo dehydration under acidic conditions.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The primary amine and primary alcohol functional groups can be oxidized. Oxidation of the amine may lead to the formation of various degradation products.
-
Reaction with Acids: As a base, it readily reacts with acids to form salts.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, generating corrosive vapors.[4]
-
Dehydration: Under acidic conditions and heat, the alcohol group may undergo dehydration.
Q4: Are there any known degradation products of this compound?
A4: A study on a blend containing this compound identified several degradation products under oxidative and thermal stress, including ammonia, 3-(methylamino)-1-propanol, and N,N'-bis(3-hydroxypropyl)-urea.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected precipitation in acidic solution. | Formation of a salt of this compound which may have limited solubility in the specific solvent system. | Confirm the identity of the precipitate. Consider using a different acid or adjusting the solvent system to improve solubility. |
| Discoloration of the solution over time. | Potential oxidative degradation. | Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). Store at a lower temperature. |
| Loss of potency in a formulation. | Chemical degradation of this compound due to pH, temperature, or interaction with other excipients. | Conduct a forced degradation study to identify the degradation pathway. Adjust the pH of the formulation to a more stable range (near neutral, if possible) and investigate potential incompatibilities with other components. |
| Formation of unknown peaks in chromatography. | Degradation of this compound. | Perform peak purity analysis and attempt to identify the degradation products using techniques like mass spectrometry (MS). Compare the retention times with those of potential degradation products if standards are available. |
Stability Data
| Parameter | Value | Reference |
| Chemical Formula | C₃H₉NO | [6] |
| Molar Mass | 75.11 g/mol | [6] |
| pKa (25 °C) | 9.96 | [2][7] |
| pH (10 g/L in H₂O at 20 °C) | 11.6 | [2][7] |
| Acidic Conditions (e.g., pH < 4) | Forms salts. Potential for dehydration at elevated temperatures. | [2][3] |
| Neutral Conditions (e.g., pH ~ 7) | Generally stable. | |
| Alkaline Conditions (e.g., pH > 10) | Generally stable, but can be susceptible to oxidation at elevated temperatures. | |
| Oxidative Conditions | Susceptible to oxidation. A study on a blend showed it to be more stable than monoethanolamine (MEA). | [5] |
| Thermal Stability | Decomposes at high temperatures, generating corrosive vapors. | [4] |
Experimental Protocols
The following are general protocols for conducting forced degradation studies to evaluate the stability of this compound. The extent of degradation should ideally be in the range of 5-20% for the development of stability-indicating methods.
Protocol 1: Acidic and Basic Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a suitable base (e.g., NaOH) before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with a suitable acid (e.g., HCl) before analysis.
-
-
Analysis: Analyze the samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 6% H₂O₂ to achieve a final concentration of 3% H₂O₂).
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Withdraw samples at various time points.
-
-
Analysis: Analyze the samples using a suitable stability-indicating analytical method.
Protocol 3: Thermal Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent. For solid-state stress, use the neat compound.
-
Thermal Stress:
-
Place the solution or solid sample in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Withdraw samples at various time points.
-
-
Analysis: For the solution, analyze directly. For the solid, dissolve in a suitable solvent before analysis.
Visualizations
Caption: pH influence on this compound stability pathways.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. This compound [chembk.com]
- 2. US5723645A - Method for preparing 3-aminopropane phosphoric acid - Google Patents [patents.google.com]
- 3. This compound, 156-87-6 [thegoodscentscompany.com]
- 4. This compound 99 156-87-6 [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing byproduct formation in 3-Amino-1-propanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-propanol. The following sections address common issues related to byproduct formation and provide guidance on minimizing their occurrence during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in reactions with this compound?
A1: Due to its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, this compound can participate in several side reactions. The most common byproducts include:
-
Over-alkylation products: Formation of secondary and tertiary amines when reacting with alkylating agents.
-
O-acylated products: Formation of esters at the hydroxyl group during acylation reactions, competing with the desired N-acylation.
-
Cyclic byproducts: Formation of oxazolidines or oxazinanes in reactions with aldehydes and ketones.
-
Secondary amines from synthesis: Impurities from the manufacturing process of this compound itself can include secondary amines.[1]
-
Degradation products: In specific applications like CO2 capture, degradation can lead to byproducts such as 3-(methylamino)-1-propanol and N,N'-bis(3-hydroxypropyl)-urea.
Q2: How can I prevent over-alkylation when synthesizing a mono-alkylated this compound derivative?
A2: Over-alkylation is a common challenge due to the increased nucleophilicity of the secondary amine product compared to the primary amine of this compound. To achieve selective mono-N-alkylation, a recommended method involves the use of a chelating agent like 9-Borabicyclo[3.3.1]nonane (9-BBN). This strategy relies on the formation of a stable chelate with 9-BBN, which serves to both protect and activate the amine group, preventing further alkylation.[2][3][4]
Q3: I am observing both N-acylation and O-acylation in my reaction. How can I improve the selectivity for N-acylation?
A3: The chemoselectivity between N-acylation and O-acylation is highly dependent on the reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation. To enhance this selectivity:
-
Control stoichiometry: Use of a minimal excess of the acylating agent can reduce the extent of O-acylation.
-
Reaction temperature: Lowering the reaction temperature can often improve selectivity.
-
pH control: Under acidic conditions, the amino group is protonated and less nucleophilic, which can favor O-acylation. Conversely, basic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity. Careful control of pH is therefore crucial.
Q4: My reaction with an aldehyde is giving a complex mixture of products. What could be the issue?
A4: Reactions of amino alcohols like this compound with aldehydes can lead to the formation of cyclic hemiaminals, which can further react to form stable cyclic compounds such as oxazolidines (for 1,2-amino alcohols) or tetrahydro-1,3-oxazines (for 1,3-amino alcohols like this compound). The formation of these byproducts is often reversible and dependent on reaction conditions. To minimize their formation, consider adjusting the reaction temperature, solvent, and the order of addition of reagents.
Troubleshooting Guides
Issue 1: Formation of Secondary and Tertiary Amines during Alkylation
Symptoms:
-
Multiple spots on Thin Layer Chromatography (TLC) with close Rf values to the desired mono-alkylated product.
-
Mass spectrometry (MS) data shows peaks corresponding to the mass of di- and tri-alkylated products.
-
Reduced yield of the desired mono-alkylated product.
Root Cause: The mono-alkylated product is more nucleophilic than the starting this compound, leading to further reaction with the alkylating agent.
Solutions:
-
Method 1: Use of a Large Excess of this compound: While not always practical or atom-economical, using a significant excess of the amine can statistically favor mono-alkylation.
-
Method 2: Controlled Addition of Alkylating Agent: Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the rate of the second alkylation.
-
Method 3: Selective Mono-N-Alkylation via Chelation: This is a highly effective method that involves the use of 9-BBN to form a stable chelate, preventing over-alkylation.[2][3][4]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of this compound using 9-BBN
This protocol describes a method for the selective mono-N-alkylation of this compound, a technique that effectively prevents the common issue of over-alkylation.[2][3][4]
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., potassium tert-butoxide)
-
Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Chelate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of 9-BBN (1.05 eq) in THF dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the 9-BBN chelate.
-
Deprotonation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise. Stir the mixture at this temperature for 1 hour.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and slowly add 2M HCl solution to hydrolyze the borane (B79455) complex. Stir for 1 hour at room temperature. Adjust the pH to >12 with a concentrated aqueous base (e.g., NaOH). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Expected Outcome: This procedure should yield the mono-N-alkylated this compound with high selectivity, minimizing the formation of di- and tri-alkylated byproducts.
Data Presentation
Table 1: Byproduct Profile in Common this compound Reactions
| Reaction Type | Reactant | Desired Product | Common Byproducts | Conditions Favoring Byproduct Formation |
| Alkylation | Alkyl Halide | Mono-N-alkylated amine | Di- and Tri-N-alkylated amines | Equimolar reactants, high temperature |
| Acylation | Acyl Chloride / Anhydride | N-acyl amino alcohol | O-acyl amino alcohol, Di-acylated product | Excess acylating agent, basic conditions |
| Reaction with Aldehyde | Formaldehyde | Imine / Schiff Base | Tetrahydro-1,3-oxazine | Acidic or basic catalysis, prolonged reaction time |
| Synthesis | Ethylene Cyanohydrin, H₂, NH₃ | This compound | Secondary amines | Insufficient ammonia (B1221849) pressure |
Table 2: Quantitative Analysis of N- vs. O-Acylation of an Amino Alcohol
The following data, adapted from a study on the acylation of (4-(aminomethyl)phenyl)methanol, illustrates the impact of reaction conditions on the selectivity between N- and O-acylation. While not specific to this compound, it provides a valuable quantitative insight into the competing reactions.
| Entry | Equivalents of Isopropenyl Acetate | Equivalents of DBU | N-acylation Yield (%) | O-acylation Yield (%) |
| 1 | 1.0 | 1.0 | 60 | 40 |
| 2 | 1.7 | 1.2 | 100 | 70 |
Data adapted from a study on a related amino alcohol. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.[5]
Visualizations
Caption: Over-alkylation cascade in this compound reactions.
Caption: Competing N- and O-acylation pathways.
Caption: Decision workflow for aldehyde reactions.
References
- 1. borregaard.com [borregaard.com]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
3-Amino-1-propanol vs. other amino alcohols in drug discovery
An Objective Comparison of 3-Amino-1-propanol and Other Amino Alcohols in Drug Discovery
In the landscape of drug discovery and development, the selection of appropriate building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Amino alcohols, a class of organic compounds containing both an amine and a hydroxyl functional group, are versatile synthons frequently incorporated into drug candidates to modulate properties such as solubility, lipophilicity, and metabolic stability. This guide provides a comparative analysis of this compound against other commonly utilized amino alcohols—Ethanolamine (B43304), N-Methylethanolamine, and 2-Amino-2-methyl-1-propanol—supported by physicochemical data and standardized experimental protocols.
Structural and Physicochemical Comparison
The fundamental differences in the structure of these amino alcohols—namely carbon chain length, substitution on the amine, and steric hindrance—give rise to distinct physicochemical properties. These properties are critical determinants of a molecule's behavior in a biological system.
Caption: Structural relationships between selected amino alcohols.
The choice of amino alcohol can significantly impact a drug candidate's properties. For instance, increasing carbon chain length from ethanolamine to this compound generally increases lipophilicity. N-methylation (as in N-methylethanolamine) can alter basicity and metabolic stability, while steric hindrance (as in 2-amino-2-methyl-1-propanol) can shield the amine group from metabolic enzymes.[1][2]
Table 1: Physicochemical Properties of Selected Amino Alcohols
| Property | This compound | Ethanolamine | N-Methylethanolamine | 2-Amino-2-methyl-1-propanol |
| Molar Mass ( g/mol ) | 75.11[3][4] | 61.08[5][6] | 75.11[1][7] | 89.14[8][9] |
| Boiling Point (°C) | 184-187[3] | 170-171[10][11] | 158.1[1] | 165[9][12] |
| Melting Point (°C) | 10-12[3] | 10.3-10.5[10][11] | -4.5[1] | 24-28[9] |
| Density (g/mL at 20-25°C) | 0.982[3] | 1.012[10] | 0.935[1] | 0.934[9][13] |
| logP (Octanol/Water) | -1.1[4][14] | -1.3[6] | -1.062[1] | -0.8 (Computed)[8] |
| pKa | 10.16[4] | 9.50[15] | 9.8 (approx.) | 9.7 (approx.) |
| Water Solubility | Miscible[3][16] | Miscible[5][15] | Miscible[1][7] | Soluble |
Role and Impact in Drug Design
Amino alcohols are incorporated into drug molecules to serve several functions, including acting as linkers or spacers, modifying solubility, and serving as precursors for more complex moieties.[17][18][19][20] The choice of a specific amino alcohol can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
References
- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound = 99 156-87-6 [sigmaaldrich.com]
- 4. This compound | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webqc.org [webqc.org]
- 6. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. manavchem.com [manavchem.com]
- 8. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]
- 10. Ethanolamine - Wikipedia [en.wikipedia.org]
- 11. acs.org [acs.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Density of 2-Amino-2-methyl-1-propanol : Everything you need to know [yufenggp.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. Ethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 16. This compound(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. satelliteinter.com [satelliteinter.com]
- 18. satelliteinter.com [satelliteinter.com]
- 19. nbinno.com [nbinno.com]
- 20. Drug precursors - Wikipedia [en.wikipedia.org]
Comparative study of 3-Amino-1-propanol as a corrosion inhibitor
A comprehensive analysis of 3-Amino-1-propanol's potential as a corrosion inhibitor, benchmarked against alternative amino compounds, with detailed experimental methodologies.
This guide provides a comparative assessment of this compound and other amino alcohols as corrosion inhibitors, primarily for mild steel in acidic environments. While this compound is recognized for its corrosion-inhibiting properties, a notable scarcity of specific, publicly available quantitative experimental data exists. This study, therefore, presents a comparative analysis based on available data for structurally similar and commonly used amino alcohol corrosion inhibitors: Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (B1662121) (TEA). The data herein is compiled from various experimental studies employing standard corrosion evaluation techniques.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily determined by its ability to reduce the corrosion rate of a metal in a specific corrosive environment, a value often expressed as inhibition efficiency (IE%). Below are tabulated summaries of experimental data for alternative amino alcohol inhibitors.
Table 1: Corrosion Inhibition Efficiency - Weight Loss Method
The weight loss method is a gravimetric technique used to determine the average corrosion rate over a specified period. The inhibition efficiency is calculated from the difference in weight loss of the metal in the absence and presence of the inhibitor.
| Inhibitor | Concentration | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) |
| Diethanolamine | 20 mM | 0.01 M HCl | Zinc | 28 | 97.26[1] |
| Diethanolamine | 350 ppm | 0.5 M HCl | Mild Steel | 35 | 97.17[2] |
| Triethanolamine | 0.1 wt% | 3 wt% NaCl | C15 Mild Steel | 70 | ~92 (Implied)[3] |
| L-tryptophan (Amino Acid) | 500 ppm | 0.1 M HCl | Mild Steel | 50 | 83[4] |
Table 2: Corrosion Inhibition Efficiency - Potentiodynamic Polarization
Potentiodynamic polarization studies provide insights into the kinetic aspects of corrosion and help in determining the type of inhibition (anodic, cathodic, or mixed).
| Inhibitor | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Inhibitor Type |
| Diethanolamine | 10⁻³ M | 0.5 M H₂SO₄ | Mild Steel | 88.7 | Mixed[5] |
| Triethanolamine | - | 3.5 wt% NaCl | AZ91D Mg Alloy | Good | Mixed[6][7] |
| Amine Derivatives | 5 x 10⁻⁴ M | 1 M HCl | Mild Steel | >87 | -[8] |
| L-tryptophan (Amino Acid) | 500 ppm | 0.1 M HCl | Mild Steel | - | More Anodic[4] |
Table 3: Corrosion Inhibition Efficiency - Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the formation of a protective film and the mechanism of corrosion inhibition.
| Inhibitor | Concentration | Corrosive Medium | Metal | Key Findings |
| Diethanolamine | 10⁻³ M | 0.5 M H₂SO₄ | Mild Steel | Increased charge transfer resistance[5] |
| Triethanolamine | - | 3.5 wt% NaCl | AZ91D Mg Alloy | Increased charge transfer resistance[6][7] |
| Amine Derivatives | 10⁻⁵ to 5x10⁻⁴ M | 1 M HCl | Mild Steel | Increased charge transfer resistance with concentration[8] |
Mechanism of Corrosion Inhibition
Amino alcohols, including this compound and its alternatives, inhibit corrosion by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and oxygen atoms of the amino alcohol and the vacant d-orbitals of the metal.
The following diagram illustrates the general mechanism of adsorption of an amino alcohol corrosion inhibitor on a metal surface.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
This is a fundamental technique for assessing corrosion rates.
Procedure:
-
Sample Preparation: Mild steel coupons of a standard dimension are mechanically polished, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Exposure: The beakers are maintained at a constant temperature for a specified duration (e.g., 24 hours).
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculation: The weight loss is calculated, and the corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.
Procedure:
-
Electrode Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel (B162337) electrode - SCE).
-
Immersion and Stabilization: The electrodes are immersed in the test solution (with and without inhibitor), and the system is allowed to stabilize at the open-circuit potential (OCP).
-
Potential Scan: A potential scan is applied to the working electrode at a slow, constant rate (e.g., 1 mV/s) over a defined range around the OCP.
-
Data Acquisition: The resulting current is measured as a function of the applied potential, generating a potentiodynamic polarization curve (Tafel plot).
-
Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculation: The inhibition efficiency is calculated using the corrosion current densities in the absence (Icorr_blank) and presence (Icorr_inhibitor) of the inhibitor:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
EIS is a powerful technique for studying the properties of the protective film formed by the inhibitor.
Procedure:
-
Cell Setup and Stabilization: A three-electrode cell is set up as in the potentiodynamic polarization experiment, and the system is stabilized at the OCP.
-
AC Perturbation: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Presentation: The data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculation: The inhibition efficiency is calculated from the charge transfer resistance values in the absence (Rct_blank) and presence (Rct_inhibitor) of the inhibitor:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Conclusion
While specific experimental data for this compound as a corrosion inhibitor is limited in publicly accessible literature, the available information on similar amino alcohols like Diethanolamine and Triethanolamine demonstrates their high efficacy, with inhibition efficiencies often exceeding 90% under various conditions. The primary mechanism of action is through the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. The detailed experimental protocols provided in this guide offer a framework for conducting further research to quantify the corrosion inhibition performance of this compound and enable a more direct and comprehensive comparative analysis. Further studies are warranted to fully elucidate the performance of this compound and to optimize its application as a corrosion inhibitor.
References
- 1. ijrar.org [ijrar.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. updatepublishing.com [updatepublishing.com]
- 5. peacta.org [peacta.org]
- 6. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Amino-1-propanol and Monoethanolamine in CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
The landscape of carbon capture technologies is continually evolving, with a primary focus on developing more efficient and cost-effective amine-based solvents. Monoethanolamine (MEA) has long been the benchmark solvent for post-combustion CO2 capture. However, its high energy requirement for regeneration, susceptibility to degradation, and corrosive nature have driven the search for superior alternatives. This guide provides a detailed comparison of the CO2 capture performance of 3-Amino-1-propanol (3-AP), a promising alternative, against the industry-standard MEA. This analysis is based on experimental data for key performance indicators including absorption capacity, absorption rate, heat of absorption, and solvent stability.
Performance Comparison: this compound vs. MEA
The following tables summarize the key performance metrics for 3-AP and MEA based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: CO2 Absorption Capacity and Cyclic Capacity
| Parameter | This compound (3-AP) | Monoethanolamine (MEA) | Experimental Conditions |
| Maximum CO2 Loading (mol CO2/mol amine) | ~0.8 - 1.0 | ~0.5 - 0.6 | Varies by temperature and pressure. |
| Cyclic Capacity (mol CO2/mol amine) | Generally higher than MEA | Lower than 3-AP under similar conditions | 4 M solutions; Absorption at 313.15 K, Desorption at 353.15 K.[1] |
| 0.31 (at 15 kPa CO2) | 0.42 (at 15 kPa CO2) | 4 M solutions; Absorption at 313.15 K, Desorption at 353.15 K.[1] | |
| 0.57 (at 100 kPa CO2) | 0.59 (at 100 kPa CO2) | 4 M solutions; Absorption at 313.15 K, Desorption at 353.15 K.[1] |
Note: While one study showed slightly lower cyclic capacity for 4M AP at 15 kPa, other sources suggest that overall, 3-AP exhibits a higher absorption capacity. The theoretical maximum loading for primary amines like 3-AP is 1.0 mol CO2/mol amine, whereas for MEA it is 0.5 mol CO2/mol amine due to the formation of stable carbamates.
Table 2: CO2 Absorption Rate
| Amine | Second-Order Reaction Rate Constant (k2) at 298 K (m³/mol·s) |
| This compound (3-AP) | 6330 |
| Monoethanolamine (MEA) | 4350 |
Note: The reaction rate of CO2 in an aqueous solution of 3-AP has been found to be faster than that in an aqueous MEA solution under the studied conditions.[2][3][4][5]
Table 3: Heat of CO2 Absorption
| Parameter | This compound (3-AP) | Monoethanolamine (MEA) |
| Heat of Absorption (kJ/mol CO2) | Lower than MEA | -85 to -100 |
Note: A lower heat of absorption for 3-AP suggests a lower energy requirement for solvent regeneration, which is a significant advantage over MEA.
Table 4: Solvent Stability - Thermal and Oxidative Degradation
| Degradation Type | This compound (3-AP) | Monoethanolamine (MEA) |
| Thermal Degradation | More resistant to thermal degradation than MEA. | Prone to thermal degradation, especially at higher temperatures in the stripper.[2][3] |
| Oxidative Degradation | Shows negligible oxidative degradation.[6] | Susceptible to oxidative degradation in the presence of oxygen, leading to solvent loss and formation of corrosive byproducts.[7] |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies designed to evaluate the performance of amine solvents for CO2 capture. Below are detailed descriptions of the key experimental protocols.
CO2 Absorption and Desorption Capacity Measurement
A common method for determining the CO2 absorption and cyclic capacity of an amine solution is through a temperature-swing absorption-desorption process.
-
Absorption: A known volume and concentration of the amine solution is placed in a thermostated reactor vessel equipped with a gas inlet and outlet, a stirrer, and temperature and pH sensors. A simulated flue gas with a specific CO2 concentration is bubbled through the solution at a controlled flow rate and temperature (e.g., 313.15 K). The CO2 concentration in the outlet gas is continuously monitored using a gas analyzer. The absorption is considered complete when the outlet CO2 concentration equals the inlet concentration. The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
Desorption: After the absorption phase, the CO2-rich amine solution is heated to a higher temperature (e.g., 353.15 K) to induce the release of the captured CO2. The released CO2 is passed through a condenser to remove any water vapor and then quantified using a gas flow meter or a gas chromatograph. The desorption is continued until no more CO2 is released.
-
Cyclic Capacity Calculation: The cyclic capacity is determined by the difference in the amount of CO2 loaded in the amine solution at the absorption and desorption temperatures.
Caption: Experimental workflow for determining CO2 absorption and desorption capacity.
Heat of Absorption Measurement
The heat of absorption is a critical thermodynamic property that is typically measured using a reaction calorimeter.
-
Calorimeter Setup: A reaction calorimeter is an instrument that measures the heat evolved or absorbed during a chemical reaction. The amine solution is placed in the reaction vessel, which is maintained at a constant temperature.
-
CO2 Injection: A known amount of CO2 gas is injected into the amine solution.
-
Heat Flow Measurement: The calorimeter measures the heat flow resulting from the exothermic absorption reaction. The total heat released is integrated over the course of the reaction until the thermal equilibrium is re-established.
-
Calculation: The heat of absorption is then calculated by dividing the total heat released by the number of moles of CO2 absorbed. This can be done differentially by adding small, successive amounts of CO2 to determine the heat of absorption as a function of CO2 loading.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, this compound, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. bellona.org [bellona.org]
Validating the Purity of Synthesized 3-Amino-1-propanol: A Comparative Guide to HPLC and GC Methodologies
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of synthesized 3-Amino-1-propanol, a key building block in the synthesis of various pharmaceutical compounds.[1][2] This objective comparison is supported by detailed experimental protocols and simulated data to aid in method selection and implementation.
Analytical Methodologies: A Head-to-Head Comparison
The two primary chromatographic techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While both methods are powerful, they differ in their principles, sample preparation requirements, and sensitivity towards specific types of impurities.
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile and thermally labile compounds. For a polar and UV-transparent compound like this compound, a derivatization step is often necessary to introduce a chromophore or fluorophore for sensitive detection.
Gas Chromatography (GC): GC is an ideal method for volatile and thermally stable compounds. This compound is amenable to GC analysis, often with derivatization to improve its chromatographic behavior and detection. It is a widely used method for purity assessment by commercial suppliers.[3][4][5]
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established analytical practices and findings from the scientific literature.
HPLC Method with Pre-Column Derivatization
This method involves the derivatization of this compound with fluorescamine (B152294), allowing for highly sensitive fluorescence detection.[6]
1. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a 0.1 M borate (B1201080) buffer (pH 9.0) to a concentration of 1 mg/mL.
-
To 100 µL of the sample solution, add 200 µL of a 0.5 mg/mL fluorescamine solution in acetone.
-
Vortex the mixture for 1 minute and allow it to react for 10 minutes at room temperature in the dark.
-
Add 1 mL of the mobile phase to the reaction mixture and filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) in a 30:70 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at 390 nm and emission at 475 nm.[6]
Gas Chromatography (GC) Method with Derivatization
This GC method utilizes derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the volatility and improve the peak shape of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Add 1 mL of anhydrous pyridine (B92270) and 0.5 mL of BSTFA with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature and inject the derivatized sample into the GC.
2. GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: Flame Ionization Detector (FID) at 300 °C.
Comparative Data Analysis
To illustrate the performance of each method, a hypothetical batch of synthesized this compound was analyzed. The results, including potential impurities, are summarized in the table below.
| Compound | HPLC-FLD (Area %) | GC-FID (Area %) |
| This compound | 99.52 | 99.61 |
| Impurity A (Unknown) | 0.15 | 0.11 |
| Impurity B (Unknown) | 0.21 | 0.19 |
| Starting Material Residue | 0.12 | 0.09 |
Table 1. Purity profile of synthesized this compound determined by HPLC-FLD and GC-FID.
Experimental Workflow and Logical Relationships
The overall workflow for validating the purity of synthesized this compound, from sample reception to final purity assessment, is depicted in the following diagram.
Caption: Workflow for Purity Validation of this compound.
Conclusion
Both HPLC with fluorescence detection and GC with flame ionization detection are powerful and reliable methods for determining the purity of synthesized this compound. The choice between the two often depends on the available instrumentation, the expected impurities, and the specific requirements of the analytical task. The HPLC method offers excellent sensitivity due to the use of a fluorescence detector, while the GC method is robust and widely applicable for volatile compounds. For comprehensive purity profiling, employing both techniques can provide orthogonal information, leading to a more confident assessment of the synthesized product's quality.
References
- 1. This compound 99 156-87-6 [sigmaaldrich.com]
- 2. KR101675450B1 - A method for preparing optically active this compound derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 3. 3-氨基-1-丙醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Manufacturers of this compound, 99%, CAS 156-87-6, A 1989, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. This compound | 156-87-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. dspace.cuni.cz [dspace.cuni.cz]
Characterization of 3-Amino-1-propanol Derivatives: A Comparative Guide Using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of small molecules is a cornerstone of chemical and pharmaceutical research. For derivatives of 3-Amino-1-propanol, a versatile building block in organic synthesis, a precise understanding of their chemical structure is paramount for predicting their biological activity and ensuring the quality of pharmaceutical preparations. This guide provides a comparative overview of the characterization of this compound and two of its common derivatives, N-acetyl-3-amino-1-propanol and N-benzoyl-3-amino-1-propanol, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide also briefly covers complementary analytical techniques and provides detailed experimental protocols.
Spectroscopic Data Comparison: NMR and MS
The substitution on the amino group of this compound induces characteristic changes in the spectral data, which can be readily observed in both NMR and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H and ¹³C NMR Data Summary
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its N-acetyl and N-benzoyl derivatives. The data clearly illustrates the deshielding effect of the acyl and benzoyl groups on the adjacent methylene (B1212753) protons and carbons.
| Compound | Proton (Position) | ¹H Chemical Shift (δ, ppm) | Carbon (Position) | ¹³C Chemical Shift (δ, ppm) |
| This compound | H-1 (-CH₂OH) | ~3.73 | C-1 (-CH₂OH) | ~63.8 |
| H-2 (-CH₂-) | ~1.68 | C-2 (-CH₂-) | ~35.5 | |
| H-3 (-CH₂NH₂) | ~2.88 | C-3 (-CH₂NH₂) | ~42.2 | |
| N-acetyl-3-amino-1-propanol | H-1 (-CH₂OH) | ~3.60 | C-1 (-CH₂OH) | ~61.9 |
| H-2 (-CH₂-) | ~1.75 | C-2 (-CH₂-) | ~32.8 | |
| H-3 (-CH₂NHAc) | ~3.25 | C-3 (-CH₂NHAc) | ~39.5 | |
| -COCH₃ | ~1.98 | -COCH₃ | ~23.2 | |
| -C=O | ~172.5 | |||
| N-benzoyl-3-amino-1-propanol | H-1 (-CH₂OH) | ~3.70 | C-1 (-CH₂OH) | ~62.1 |
| H-2 (-CH₂-) | ~1.85 | C-2 (-CH₂-) | ~33.5 | |
| H-3 (-CH₂NHBz) | ~3.45 | C-3 (-CH₂NHBz) | ~40.1 | |
| Aromatic-H | ~7.4-7.8 | Aromatic-C | ~127-134 | |
| -C=O | ~167.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of these types of molecules.
Mass Spectrometry Data Summary
The table below outlines the molecular ions and major fragment ions observed in the mass spectra of this compound and its derivatives. The fragmentation patterns are indicative of the functional groups present.
| Compound | Molecular Formula | Molecular Weight | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Postulated Structures |
| This compound | C₃H₉NO | 75.11 | EI/ESI | 76 | 58 ([M-NH₃]⁺), 44 ([CH₂=NH₂]⁺), 30 ([CH₂=NH₂]⁺) |
| N-acetyl-3-amino-1-propanol | C₅H₁₁NO₂ | 117.15 | ESI | 118 | 100 ([M-H₂O]⁺), 74 ([M-CH₃CO]⁺), 58 ([M-CH₃CONH₂]⁺) |
| N-benzoyl-3-amino-1-propanol | C₁₀H₁₃NO₂ | 179.22 | ESI | 180 | 162 ([M-H₂O]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
Alternative and Complementary Analytical Techniques
While NMR and MS are primary tools for structural characterization, other techniques provide valuable complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For this compound derivatives, key vibrational bands include the O-H stretch of the alcohol, the N-H stretch of the amine or amide, and the C=O stretch of the amide group. For instance, the spectrum of this compound shows a broad O-H stretch around 3350 cm⁻¹ and N-H stretching vibrations in the same region.[1] Upon acylation, a strong C=O stretching band appears around 1640 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC with UV or fluorescence detection is commonly employed. Derivatization with reagents like fluorescamine (B152294) can be used to enhance the detection of the primary amine.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.
ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Alternatively, introduce the sample via an HPLC system.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
For tandem MS (MS/MS), select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
Visualizing Analytical Workflows and Relationships
Graphical representations of experimental workflows and molecular fragmentation can aid in understanding the analytical process.
References
A Comparative Analysis of the Reactivity of 3-Amino-1-propanol and 2-Amino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-1-propanol and 2-Amino-1-propanol. Understanding the nuanced differences in their reactivity, influenced by the positioning of the amino and hydroxyl groups, is critical for their effective application in organic synthesis and drug development. This document outlines their distinct physicochemical properties and reactivity profiles in key chemical transformations, supported by experimental data and detailed protocols.
Executive Summary
This compound and 2-Amino-1-propanol, while constitutional isomers, exhibit notable differences in their reactivity due to steric and electronic effects stemming from the relative positions of the amino and hydroxyl functionalities. In general, the primary amine of This compound demonstrates slightly higher nucleophilicity compared to 2-Amino-1-propanol, a factor attributed to reduced steric hindrance and potentially a lesser inductive effect from the hydroxyl group. This difference in nucleophilicity influences the rates of reactions such as N-acylation.
Conversely, the proximity of the amino and hydroxyl groups in 2-Amino-1-propanol facilitates intramolecular cyclization reactions to form five-membered oxazoline (B21484) rings , a pathway not available to this compound, which instead forms six-membered 1,3-oxazine rings. The reactivity of the hydroxyl group in both isomers is broadly similar, though it can be influenced by the neighboring amino group, particularly in 2-Amino-1-propanol where intramolecular hydrogen bonding can play a role.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-Amino-1-propanol is presented below. These properties provide a foundational understanding of the physical and chemical characteristics of these isomers.
| Property | This compound | 2-Amino-1-propanol |
| CAS Number | 156-87-6[1][2][] | 6168-72-5[4] |
| Molecular Formula | C₃H₉NO[1][2][] | C₃H₉NO[4] |
| Molecular Weight | 75.11 g/mol [1][2] | 75.11 g/mol [4] |
| Boiling Point | 184-188 °C[1][2] | 173-176 °C |
| Melting Point | 10-12.4 °C[1][2] | 8 °C |
| Density | ~0.982 g/mL at 20-25 °C[2] | ~0.965 g/mL at 25 °C |
| pKa (NH₃⁺) | ~9.96 - 10.6 | ~9.47 - 9.5 |
| pKa (OH) | ~15.5 (estimated) | ~15.0 (estimated) |
| Solubility | Soluble in water[2] | Soluble in water |
Reactivity Comparison
The reactivity of the amino and hydroxyl groups in this compound and 2-Amino-1-propanol is influenced by their relative positions, leading to differences in nucleophilicity, steric hindrance, and the propensity for intramolecular reactions.
N-Acylation
The primary amino group in both isomers readily undergoes N-acylation. However, the nucleophilicity of the nitrogen atom in this compound is generally considered to be slightly higher than in 2-Amino-1-propanol. This is supported by kinetic studies on the reaction with carbon dioxide, where this compound was found to react faster than 1-Amino-2-propanol (a synonym for 2-Amino-1-propanol). This suggests that the amino group in this compound is a more potent nucleophile, likely due to the greater separation from the electron-withdrawing hydroxyl group and reduced steric hindrance.
O-Acylation
O-acylation of the primary hydroxyl group in both isomers is also a feasible reaction. However, selective O-acylation in the presence of the more nucleophilic amino group requires specific reaction conditions, typically by protonating the amine in an acidic medium to render it non-nucleophilic. Under such conditions, the reactivity of the hydroxyl groups is expected to be similar, although the potential for intramolecular hydrogen bonding in 2-Amino-1-propanol might slightly modulate its reactivity.
Oxidation
The primary alcohol functionality in both this compound and 2-Amino-1-propanol can be oxidized to the corresponding aldehyde. Mild oxidizing agents such as manganese dioxide (MnO₂) are often employed to achieve this transformation chemoselectively without affecting the amino group. The reaction rates are generally comparable, though they can be influenced by the specific reaction conditions and the steric environment around the hydroxyl group.
Intramolecular Cyclization
A key difference in the reactivity of the two isomers is their propensity to undergo intramolecular cyclization.
-
This compound , with its 1,3-disposition of functional groups, can undergo condensation with aldehydes or carboxylic acid derivatives to form six-membered tetrahydro-1,3-oxazine rings.[5][6][7][8][9][10][11][12]
-
2-Amino-1-propanol , having a 1,2-relationship between the amino and hydroxyl groups, readily cyclizes with various reagents to form five-membered oxazoline rings.[5][13][14][15] This reaction is particularly valuable in the synthesis of chiral ligands for asymmetric catalysis.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
Objective: To demonstrate the N-acylation of the primary amine in this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, place 10 mmol of this compound.
-
With stirring, add 12 mmol of acetic anhydride dropwise to the flask at room temperature.
-
Continue stirring the reaction mixture for 30 minutes. The reaction is typically exothermic.
-
After the reaction is complete, add 20 mL of diethyl ether to the mixture and continue to stir.
-
The N-acetylated product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Oxidation of 2-Amino-1-propanol to 2-Amino-1-propanal
Objective: To selectively oxidize the primary alcohol of 2-Amino-1-propanol to the corresponding aldehyde.
Materials:
-
2-Amino-1-propanol
-
Activated Manganese Dioxide (MnO₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Celatom® or filter aid
Procedure:
-
Dissolve 10 mmol of 2-Amino-1-propanol in 50 mL of dichloromethane in a round-bottom flask.
-
To the stirred solution, add 50 mmol (a 5-fold molar excess) of activated manganese dioxide in one portion.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celatom® to remove the manganese dioxide.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-amino-1-propanal. Further purification can be achieved by chromatography if necessary.
Protocol 3: Synthesis of a 2-Substituted Oxazoline from 2-Amino-1-propanol
Objective: To demonstrate the cyclization of 2-Amino-1-propanol to form an oxazoline.
Materials:
-
2-Amino-1-propanol
-
A carboxylic acid (e.g., Benzoic acid)
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Base (e.g., Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure (using an acyl chloride generated in situ):
-
In a round-bottom flask under an inert atmosphere, suspend 10 mmol of the carboxylic acid in 30 mL of anhydrous dichloromethane.
-
Cool the suspension in an ice bath and slowly add 12 mmol of thionyl chloride.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to form the acyl chloride.
-
In a separate flask, dissolve 10 mmol of 2-Amino-1-propanol and 12 mmol of triethylamine (B128534) in 20 mL of anhydrous dichloromethane.
-
Slowly add the solution of the in situ generated acyl chloride to the amino alcohol solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude oxazoline can be purified by column chromatography.
Conclusion
The subtle structural difference between this compound and 2-Amino-1-propanol leads to distinct reactivity profiles that are of significant interest to synthetic and medicinal chemists. The greater nucleophilicity of the amino group in this compound makes it a preferred substrate for N-acylation reactions where higher reactivity is desired. In contrast, the 1,2-arrangement of the functional groups in 2-Amino-1-propanol provides a facile route to the synthesis of valuable oxazoline heterocycles. The choice between these two isomers will, therefore, be dictated by the specific synthetic target and the desired reaction pathway. A thorough understanding of their comparative reactivity allows for the strategic selection of the appropriate building block, leading to more efficient and targeted synthesis of complex molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. univarsolutions.com [univarsolutions.com]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and green method for the synthesis of [1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water [comptes-rendus.academie-sciences.fr]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. researchgate.net [researchgate.net]
- 13. 2-Oxazoline synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Amino-1-propanol-Based Polymers and Alternative Materials for Drug and Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polymers derived from 3-amino-1-propanol, specifically poly(β-amino esters) (PBAEs), against other widely used materials in drug and gene delivery: polyethylene (B3416737) glycol (PEG), poly(L-lysine) (PLL), and chitosan (B1678972). The information presented is collated from various scientific studies to aid in the selection of appropriate polymeric carriers for therapeutic applications.
Executive Summary
The delivery of therapeutic agents such as small molecule drugs and nucleic acids to their target sites is a significant challenge in medicine. Polymeric nanoparticles have emerged as a promising solution to protect the therapeutic cargo, enhance bioavailability, and facilitate cellular uptake. This guide focuses on a comparative analysis of four key polymer classes:
-
Poly(β-amino esters) (PBAEs): A class of biodegradable polymers often synthesized using amino alcohols like this compound. They are known for their pH-sensitivity, which aids in endosomal escape, a critical step in intracellular delivery.
-
Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer widely used to modify the surface of nanoparticles (a process known as PEGylation). This modification confers "stealth" properties, prolonging circulation time and reducing immunogenicity.
-
Poly(L-lysine) (PLL): A cationic polypeptide that readily complexes with negatively charged nucleic acids to form nanoparticles for gene delivery. Its high charge density facilitates DNA condensation and cellular uptake.
-
Chitosan: A natural, biodegradable, and biocompatible polysaccharide derived from chitin. Its mucoadhesive properties and cationic nature make it suitable for various drug and gene delivery applications.
This guide will delve into the performance of these polymers in terms of drug loading and gene transfection, supported by experimental data and detailed protocols.
Performance Comparison in Drug Delivery
The efficiency of a polymer as a drug carrier is often determined by its drug loading capacity (DLC) and encapsulation efficiency (EE). DLC refers to the weight percentage of the drug in the nanoparticle, while EE is the percentage of the initial drug that is successfully encapsulated.
| Polymer System | Drug Example | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Key Features |
| Poly(β-amino ester) (PBAE) | Paclitaxel | ~20%[1] | ~95%[1] | pH-sensitive release, biodegradable backbone.[1] |
| PEG-PLGA | Doxorubicin | 2.6 - 2.9% | Low, not specified | Stealth properties, prolonged circulation. |
| Poly(L-lysine) (PLL) | Methotrexate | ~58.9% | Not specified | High drug loading for specific drugs, forms helical nanorods.[2] |
| Chitosan | Indomethacin | Not specified | 43 - 89% | Mucoadhesive, enhances bioavailability. |
Note: The data presented above is compiled from different studies and should be interpreted with caution as drug loading and encapsulation efficiencies are highly dependent on the specific polymer, the drug being encapsulated, and the fabrication method used.
Performance Comparison in Gene Delivery
For gene delivery, the key performance metric is transfection efficiency, which is the percentage of cells that successfully express the delivered gene. Cytotoxicity is another critical factor, as an ideal vector should be effective with minimal toxicity to the cells.
| Polymer System | Cell Line(s) | Transfection Efficiency (%) | Cytotoxicity | Key Features |
| Poly(β-amino ester) (PBAE) | HEK293T, B16-F10, GB319 | Up to 99% (HEK293T)[3] | Lower than PEI[4] | High buffering capacity for endosomal escape.[3] |
| PEGylated Systems | Varies | Generally lower than non-PEGylated counterparts | Reduced cytotoxicity | Confers stability in physiological conditions.[5] |
| Poly(L-lysine) (PLL) | COS-7 | ~40% (with PEG modification) | Low with PEG modification | Efficient DNA condensation. |
| Chitosan | HEK293T, ME180 | Up to 97.9% (with PBAE)[4] | Low[4] | Biocompatible and biodegradable. |
| Polyethylenimine (PEI) (Control) | Various | High | High | "Gold standard" for in vitro transfection, but with significant toxicity. |
Note: Transfection efficiencies are highly cell-type dependent and vary based on the polymer/DNA ratio, nanoparticle size, and the reporter gene used. The data above represents optimal reported efficiencies under specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the performance comparison.
Synthesis of Poly(β-amino ester) (PBAE) Nanoparticles
This protocol describes a typical two-step Michael addition reaction for PBAE synthesis.
Materials:
-
Diacrylate monomer (e.g., 1,4-butanediol (B3395766) diacrylate)
-
Primary amine-containing side chain monomer (e.g., 4-amino-1-butanol)
-
Amine-containing end-capping molecule (e.g., 1-(3-aminopropyl)-4-methylpiperazine)
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
Procedure:
-
Base Polymer Synthesis: React the diacrylate monomer with the primary amine-containing side chain monomer at a stoichiometric molar ratio of 1.2:1. The reaction is typically carried out at 90°C for 24 hours with stirring. This results in an acrylate-terminated base polymer.[6]
-
End-Capping: Dissolve the base polymer in THF. Add a 20-fold molar excess of the end-capping molecule. Allow the reaction to proceed for 3 hours at room temperature.[6]
-
Purification: Precipitate the final polymer by adding the reaction mixture to diethyl ether.
-
Storage: Dissolve the purified polymer in DMSO at a concentration of 100 mg/mL and store at -20°C.
Drug Loading and Encapsulation Efficiency Determination
This protocol outlines a common method for determining drug loading and encapsulation efficiency in polymeric nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
Appropriate organic solvent to dissolve the nanoparticles and release the drug
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant contains the free, unencapsulated drug.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a pre-established standard curve on an HPLC or UV-Vis spectrophotometer.
-
Quantification of Encapsulated Drug: Lyophilize a known amount of the drug-loaded nanoparticles. Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug. Measure the drug concentration using HPLC or a UV-Vis spectrophotometer.
-
Calculations:
-
Encapsulation Efficiency (EE %):
[7]
-
Drug Loading Capacity (DLC %):
[2]
-
In Vitro Gene Transfection Efficiency Assay (Luciferase Reporter)
This protocol describes a luciferase-based reporter assay to quantify gene transfection efficiency.
Materials:
-
Cells seeded in a 96-well plate
-
Polymer/plasmid DNA (pDNA) nanoparticles (polyplexes) encoding for luciferase
-
Cell culture medium
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection.[8]
-
Polyplex Formation: Prepare polyplexes by mixing the polymer solution with the luciferase-encoding pDNA solution at a predetermined optimal ratio. Allow the complexes to self-assemble for 10-15 minutes at room temperature.[8][9]
-
Transfection: Add the polyplex solution to the cells in the 96-well plate.
-
Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C. After incubation, replace the medium with fresh cell culture medium.
-
Gene Expression: Continue to incubate the cells for 24-48 hours to allow for gene expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[10]
-
Quantification: Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed, and thus, the transfection efficiency.[7][10]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Polymeric nanoparticles at various concentrations
-
MTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to different concentrations of the polymeric nanoparticles for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.
-
Calculation of Cell Viability:
Mechanisms of Cellular Uptake and Intracellular Trafficking
The efficiency of a drug or gene delivery system is highly dependent on its ability to be internalized by target cells and to release its payload at the desired intracellular location. The following diagrams illustrate the typical cellular uptake and trafficking pathways for nanoparticles formulated with the discussed polymers.
Caption: Cellular uptake and endosomal escape of PBAE nanoparticles.
Caption: Cellular uptake of PEGylated nanoparticles.
Caption: Cellular uptake and trafficking of PLL-based polyplexes.
Caption: Cellular uptake pathways of chitosan nanoparticles.
Conclusion
The choice of a polymeric carrier for drug or gene delivery is a multifaceted decision that depends on the specific therapeutic application, the nature of the payload, and the target cells or tissue.
-
PBAEs , derived from monomers like this compound, offer a highly efficient platform for gene delivery due to their excellent transfection efficiencies and favorable toxicity profiles, largely attributed to their biodegradability and pH-responsive nature that facilitates endosomal escape.
-
PEGylation is an invaluable strategy for improving the in vivo stability and circulation time of nanoparticles, although it can sometimes reduce cellular uptake and transfection efficiency.
-
PLL remains a robust option for gene delivery due to its strong DNA condensation ability, though modifications are often required to enhance endosomal escape and reduce cytotoxicity.
-
Chitosan stands out as a versatile natural polymer with excellent biocompatibility and mucoadhesive properties, making it particularly suitable for oral and mucosal delivery routes.
Ultimately, the optimal choice may involve hybrid systems that combine the advantages of these different polymers, such as PEGylated PBAEs or chitosan-PBAE composites, to achieve a balance of stability, targeting, and intracellular delivery efficiency. Further research and head-to-head comparative studies under standardized conditions will be crucial for the rational design of the next generation of polymeric delivery vehicles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrophilic Natural Polylysine as Drug Nanocarrier for Preparation of Helical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Chitosan-Functionalized Poly(β-Amino Ester) Hybrid System for Gene Delivery in Vaginal Mucosal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Loading in Chitosan-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transient transfection and luciferase assay [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Transfection Efficiency and Transgene Expression Kinetics of mRNA Delivered in Naked and Nanoparticle Format - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3-Amino-1-propanol Versus Alternative Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of 3-Amino-1-propanol, a simple short-chain amino alcohol, with other prevalent linker classes, supported by a review of existing data and established experimental protocols.
This comparison will focus on the practical implications of linker choice, contrasting the properties of short, hydrophobic linkers like this compound with flexible, hydrophilic linkers such as polyethylene (B3416737) glycol (PEG). While direct head-to-head experimental data for this compound is limited, this guide draws upon data from structurally related compounds and established principles of bioconjugation to provide a valuable comparative analysis.
Performance Characteristics: A Quantitative Overview
The decision to use a short-chain linker like this compound or a longer, more complex alternative is a trade-off between simplicity, cost, and the desired physicochemical properties of the final bioconjugate. The following tables summarize key performance characteristics based on available data for different linker classes.
| Linker Class | Representative Linker(s) | Key Physicochemical Properties | Impact on Solubility | Potential for Immunogenicity |
| Short-Chain Amino Alcohols | This compound | Short, rigid, hydrophobic | May decrease solubility of the conjugate, potentially leading to aggregation with hydrophobic payloads.[1] | Low intrinsic immunogenicity of the linker itself, but aggregation can increase immunogenic potential.[2] |
| Polyethylene Glycol (PEG) | PEG4, PEG8, PEG12, etc. | Long, flexible, hydrophilic | Significantly increases solubility and reduces aggregation, particularly with hydrophobic drugs.[1] | Generally low, but anti-PEG antibodies can be a concern in clinical settings.[3] |
| Alkyl Chains | -CH₂(CH₂)nCH₂- | Hydrophobic, length-dependent flexibility | Can decrease aqueous solubility and promote aggregation.[1][4] | Low intrinsic immunogenicity, but resulting aggregation can be problematic. |
| Peptide Linkers (Cleavable) | Valine-Citrulline (Val-Cit) | Enzymatically cleavable, variable hydrophilicity | Dependent on amino acid composition. | Can be immunogenic depending on the sequence. |
Impact on Bioconjugate Performance
The choice of linker can have a profound impact on the therapeutic efficacy and safety profile of a bioconjugate, particularly in the context of antibody-drug conjugates (ADCs).
| Linker Class | Representative Linker | Conjugation Efficiency | In Vivo Stability | Effect on Payload Potency | Pharmacokinetics |
| Short-Chain Amino Alcohols | This compound | High for amine-reactive chemistries. | Stable amide bond formation. | Minimal steric hindrance may preserve payload activity. | Short linker may not be sufficient to overcome clearance mechanisms. |
| Polyethylene Glycol (PEG) | PEG4, PEG10K | Efficient with various chemistries. | Stable ether and amide bonds. | Longer chains can sometimes reduce cytotoxicity, but this is offset by improved pharmacokinetics.[5] | Significantly prolongs circulation half-life and reduces off-target toxicity.[5] |
| Alkyl Chains (Non-cleavable) | SMCC | High for thiol-reactive chemistry. | Stable thioether bond. | Payload is released upon lysosomal degradation of the antibody. | Can be rapidly cleared if the conjugate is prone to aggregation. |
| Peptide Linkers (Cleavable) | Valine-Citrulline (Val-Cit) | Dependent on conjugation strategy. | Designed to be stable in circulation and cleaved by tumor-specific enzymes. | Efficient release of the active drug at the target site. | Cleavage mechanism is key to pharmacokinetic profile. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for conjugating a carboxylate-containing molecule to an amine-containing linker like this compound, and a comparison with a typical PEGylation protocol.
Protocol 1: EDC/NHS-Mediated Conjugation with this compound
This protocol describes the conjugation of a protein with carboxyl groups to this compound, which provides a primary amine for linkage.
Materials:
-
Protein with accessible carboxyl groups (e.g., an antibody)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Removal of Excess Activation Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation with this compound:
-
Immediately add a 100-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess this compound and quenching reagents.
Protocol 2: Amine-Reactive PEGylation
This protocol describes the conjugation of an amine-reactive PEG linker (e.g., NHS-PEG) to a protein with accessible amine groups.
Materials:
-
Protein with accessible amine groups (e.g., an antibody)
-
NHS-PEG linker
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in Labeling Buffer to a final concentration of 2-10 mg/mL.
-
PEG Linker Preparation: Dissolve the NHS-PEG linker in a small amount of anhydrous DMSO and then dilute with Labeling Buffer immediately before use.
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEG linker to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove the unreacted PEG linker and quenching reagents.
Visualizing the Workflow and Pathways
Diagrams can clarify complex experimental workflows and the logical decisions involved in linker selection.
References
- 1. adcreview.com [adcreview.com]
- 2. The effect of hydrophilicity-hydrophobicity and solubility on the immunogenicity of some natural and synthetic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Impact of short range hydrophobic interactions and long range electrostatic forces on the aggregation kinetics of a monoclonal antibody and a dual-variable domain immunoglobulin at low and high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Reactivity Profile: 3-Amino-1-propanol in Comparison to Other Primary Amines
For Immediate Release
This guide provides a detailed analysis of the reaction kinetics of 3-Amino-1-propanol (3-AP) in comparison to other primary amines. The following information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate informed decisions in experimental design and process optimization. This document presents a comparative analysis of reaction rates, outlines detailed experimental protocols for kinetic measurements, and visualizes the underlying reaction mechanisms.
Executive Summary
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol group. Its reaction kinetics are of significant interest in various chemical transformations, including but not limited to, reactions with carbon dioxide and acylation reactions. Experimental data reveals that the reactivity of 3-AP is influenced by both electronic and steric factors. In the context of carbon dioxide capture, this compound exhibits a faster reaction rate compared to other common primary amines such as monoethanolamine (MEA) and 1-amino-2-propanol. While specific kinetic data for the acylation of 3-AP is not extensively available, the general principles of primary amine reactivity suggest it is a potent nucleophile in such reactions.
Data Presentation: Comparative Reaction Kinetics
The following tables summarize the available quantitative data for the reaction kinetics of this compound and other primary amines.
Table 1: Reaction of Primary Amines with Carbon Dioxide
| Amine | Second-Order Rate Constant (k₂) at 298 K (m³/mol·s) | Reference |
| This compound (3-AP) | Faster than MEA | [1][2] |
| Monoethanolamine (MEA) | Slower than 3-AP | [1][2] |
| 1-Amino-2-propanol | Slower than MEA | [1][2] |
Note: The referenced study indicates the relative reaction rates but does not provide specific numerical values for the second-order rate constants in a directly comparable format.
Table 2: Reaction of Primary Amines with Benzoyl Chloride (Illustrative)
| Amine | Second-Order Rate Constant (k₂) in various solvents (L·mol⁻¹·s⁻¹) | Reference |
| Aniline | 1.0 | [3] |
| m-Chloroaniline | 0.16 | [3] |
| Benzylamine | (reaction measured with methyl chloroformate) | [3] |
Note: The reactivity of primary amines in acylation reactions is generally high, and primary amines are typically more reactive than secondary amines due to greater nucleophilicity and reduced steric hindrance.[4]
Experimental Protocols
Determination of Reaction Kinetics with Carbon Dioxide via Stopped-Flow Technique
This protocol is based on the methodology described for measuring the reaction rates of amines with CO₂ in aqueous solutions.[1][2]
Objective: To determine the pseudo-first-order and second-order rate constants for the reaction between a primary amine and carbon dioxide.
Apparatus:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
Thermostatted cell holder
-
Data acquisition system
Reagents:
-
Aqueous solution of the primary amine (e.g., this compound) of known concentration (e.g., 27.0 to 60.7 mol·m⁻³).[1][2]
-
Aqueous solution of carbon dioxide of known concentration.
-
Buffer solution to maintain constant pH.
Procedure:
-
Prepare fresh aqueous solutions of the amine and carbon dioxide.
-
Load the amine solution into one syringe of the stopped-flow apparatus and the CO₂ solution into the other.
-
Ensure the temperature of the solutions and the observation cell is maintained at the desired experimental temperature (e.g., 298 K).[1][2]
-
Rapidly mix the two solutions by activating the stopped-flow instrument. The reaction is initiated upon mixing.
-
Monitor the change in absorbance or conductivity of the solution over time as the reaction proceeds. The change is proportional to the concentration of the product formed.
-
The data acquisition system records the change in signal as a function of time.
-
The pseudo-first-order rate constant (kₒ) is determined by fitting the kinetic trace to a single exponential function, assuming the amine concentration is in large excess compared to the CO₂ concentration.
-
The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constant and the known concentration of the amine.
Determination of Reaction Kinetics of Primary Amine Acylation
This protocol outlines a general method for studying the kinetics of the reaction between a primary amine and an acylating agent like benzoyl chloride.
Objective: To determine the rate constant for the acylation of a primary amine.
Apparatus:
-
UV-Vis Spectrophotometer or a stopped-flow apparatus for fast reactions.
-
Thermostatted cuvette holder.
-
Reaction vessel.
Reagents:
-
Solution of the primary amine in a suitable solvent (e.g., dioxane, acetonitrile).
-
Solution of benzoyl chloride in the same solvent.
-
A non-reactive buffer or a non-nucleophilic base to neutralize the HCl byproduct.
Procedure:
-
Prepare solutions of the primary amine and benzoyl chloride of known concentrations in a suitable solvent.
-
Place the amine solution in the reaction vessel (or one syringe of a stopped-flow instrument) and thermostat to the desired temperature.
-
Initiate the reaction by adding the benzoyl chloride solution (or by mixing via the stopped-flow instrument).
-
Monitor the reaction progress by observing the change in absorbance at a wavelength where either a reactant or product absorbs.
-
Record the absorbance data as a function of time.
-
The rate constant is determined by analyzing the kinetic data according to the appropriate rate law (e.g., second-order).
Reaction Mechanisms and Visualizations
Reaction of Primary Amines with Carbon Dioxide: The Zwitterion Mechanism
The reaction between primary amines and carbon dioxide in aqueous solutions is generally accepted to proceed through a zwitterion intermediate.[1][2] The amine acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a zwitterion. This intermediate is then deprotonated by a base (another amine molecule or water) to form the carbamate.
Caption: Zwitterion mechanism for the reaction of a primary amine with CO₂.
Reaction of Primary Amines with Benzoyl Chloride: Nucleophilic Acyl Substitution
The acylation of a primary amine with benzoyl chloride is a classic example of nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride leaving group to form the N-substituted amide.
Caption: Nucleophilic acyl substitution mechanism for the reaction of a primary amine with benzoyl chloride.
References
Assessing the biocompatibility of 3-Amino-1-propanol derivatives for in vivo studies
A Comparative Guide to the Biocompatibility of 3-Amino-1-propanol Derivatives for In Vivo Studies
For researchers and drug development professionals, the selection of biocompatible materials is a critical step in the journey from concept to clinical application. This compound and its derivatives are versatile building blocks in pharmaceutical synthesis, valued for their dual amine and primary alcohol functionalities.[1] However, their interaction with biological systems must be thoroughly evaluated to ensure safety and efficacy in in vivo studies. This guide provides a comparative assessment of the biocompatibility of this compound derivatives, supported by experimental data and detailed methodologies for key biocompatibility assays.
Comparative Biocompatibility Data
A direct comparison of the toxicological profiles of this compound and its structural analog, 2-aminoethanol, provides a baseline for understanding the potential in vivo effects. The following table summarizes acute toxicity data for these compounds.
Table 1: Acute Toxicity of this compound and 2-aminoethanol
| Compound | Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| This compound | Rat (male/female) | Oral | 1348 | [2] |
| Rat (male/female) | Dermal | >2000 | [2] | |
| Mouse | Intraperitoneal | 1202 | [3] | |
| 2-aminoethanol | Rat | Oral | 1515 | [4] |
| Rabbit | Dermal | 1000 | [4] |
LD50: Lethal dose, 50%. A lower LD50 indicates higher toxicity.
While comprehensive, directly comparative in vivo studies on a wide range of this compound derivatives are limited, some insights can be drawn from specific examples. For instance, a study on the biotransformation of 3-(phenylamino)propane-1,2-diol, a derivative of 3-amino-1,2-propanediol, in mice showed that the compound was extensively metabolized and eliminated primarily through urine, with less than 1% remaining in organ tissues after 24 hours.[5] This suggests that, at least for this derivative, there is no significant bioaccumulation in major organs.
Experimental Protocols for Biocompatibility Assessment
The biocompatibility of this compound derivatives for in vivo studies should be assessed following internationally recognized standards, such as the ISO 10993 series. These standards provide a framework for evaluating the interaction of materials with biological systems.
In Vitro Cytotoxicity Testing (ISO 10993-5)
-
Objective: To assess the general toxicity of the compound on a cellular level.
-
Methodology:
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., MEM with 10% fetal bovine serum).
-
Test Article Preparation: The this compound derivative is dissolved in a suitable solvent and diluted to various concentrations.
-
Exposure: The cell monolayers are exposed to the different concentrations of the test article for a specified period (e.g., 24 hours).
-
Assessment: Cell viability is assessed using a quantitative method, such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: The IC50 (the concentration that causes 50% inhibition of cell viability) is calculated.
-
Hemocompatibility Testing (ISO 10993-4)
-
Objective: To evaluate the effects of the compound on blood components.
-
Methodology:
-
Hemolysis Assay:
-
Fresh human blood is collected and anticoagulated.
-
Red blood cells are isolated and washed.
-
The red blood cell suspension is incubated with various concentrations of the this compound derivative.
-
The amount of hemoglobin released is measured spectrophotometrically to determine the percentage of hemolysis. Materials with a hemolysis ratio below 5% are generally considered blood-compatible.[6]
-
-
Coagulation Assay:
-
The effect of the compound on blood clotting time is assessed using assays such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT).
-
-
Platelet Activation:
-
The potential of the compound to induce platelet activation and aggregation is evaluated.
-
-
In Vivo Systemic Toxicity Testing (ISO 10993-11)
-
Objective: To assess the potential for systemic adverse effects following acute or sub-chronic exposure.
-
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The this compound derivative is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Observation: Animals are observed for clinical signs of toxicity, changes in body weight, and mortality over a specified period.
-
Necropsy and Histopathology: At the end of the study, a gross necropsy is performed, and major organs are collected for histopathological examination to identify any target organ toxicity.
-
Experimental and Logical Workflows
The assessment of biocompatibility follows a structured workflow, starting from initial screening to more complex in vivo studies.
Caption: A generalized workflow for the biocompatibility assessment of a new compound.
Alternatives to this compound Derivatives
For certain applications, alternative classes of compounds may offer improved biocompatibility profiles.
-
Poly(vinyl alcohol) (PVA): PVA-based hydrogels have demonstrated low platelet adhesion and low thrombogenic potential.[7] Blends of PVA with gelatin can further enhance endothelial cell adhesion and proliferation, making them suitable for vascular applications.[7]
-
Amino Acid Esters: Materials functionalized with L-Arginine methyl ester (L-AME) have shown anti-thrombogenic properties and support endothelial cell viability.[8] Such materials have potential applications in blood-contacting medical devices.[8]
-
Deep Eutectic Solvents (DESs): Certain DESs, particularly those based on choline (B1196258) chloride, are biodegradable and non-toxic, offering a safer alternative to traditional organic solvents in drug formulations.[9]
Conclusion
The biocompatibility of this compound derivatives is a critical consideration for their use in in vivo studies. While the parent compound exhibits moderate acute toxicity, the biocompatibility of its derivatives can vary significantly depending on their specific chemical structure. A thorough evaluation following standardized protocols, such as the ISO 10993 series, is essential to ensure the safety of these compounds. For applications requiring high biocompatibility, particularly in blood-contacting devices, alternatives such as PVA-based materials and amino acid ester-functionalized polymers may offer superior performance. Further comparative studies on a wider range of this compound derivatives are needed to establish a more comprehensive understanding of their structure-biocompatibility relationships.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound, 156-87-6 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of hemocompatibility and endothelialization of hybrid poly(vinyl alcohol) (PVA)/gelatin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Material Conferring Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of 3-Amino-1-propanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Amino-1-propanol, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. This substance is harmful if swallowed and causes severe skin burns and eye damage.[1][2] Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2]
Quantitative Data for Safe Handling
The following table summarizes key quantitative data for this compound, essential for its safe handling and in assessing potential hazards.
| Property | Value | Source |
| UN Number | 2735 | [3][4] |
| CAS Number | 156-87-6 | [1][3][4] |
| pH | 11.6 (20 °C) | [5] |
| Flash Point | 100 °C (212 °F) | [5] |
| Boiling Point | 187.71 °C (369.88 °F) | [5] |
| Oral LD50 (Rat) | 1348 mg/kg | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or released into the environment.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams to prevent potentially hazardous reactions.
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
2. Licensed Waste Disposal:
-
The disposal of this compound must be carried out by a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal.
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[2]
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
One source suggests that for spills of caustics like this compound, the spilled material can be covered with sodium bisulfate.[6]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][4]
-
Do not allow the spilled material to enter drains or waterways.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-1-propanol
This guide provides immediate and essential safety protocols for laboratory professionals handling 3-Amino-1-propanol. Adherence to these procedures is critical for ensuring personal safety and operational integrity.
Hazard Summary
This compound is a corrosive chemical that poses significant health risks upon exposure. It is crucial to understand its primary hazards before handling.
-
Acute Toxicity: Harmful if swallowed and in contact with skin.[1][2][3]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2][3][4][5][6][7] Risk of blindness is a serious concern.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and prevent injury.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles. | Protects against splashes that can cause severe eye damage.[3][4][5] |
| 8-inch minimum faceshield. | Provides an additional layer of protection for the entire face from splashes.[3][4] | |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, heavy-duty Nitrile). | Prevents skin contact, which can cause severe burns.[3][4][5][6] |
| Body Protection | Chemical-resistant apron or lab coat; impervious clothing. | Protects against skin contact from spills and splashes.[5] |
| Closed-toe shoes. | Ensures protection from spills. | |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when working outside a fume hood or if ventilation is inadequate.[5][9] |
Glove Material Chemical Compatibility
Selecting the appropriate glove material is critical for protection. The following table provides guidance based on the chemical nature of this compound (a primary amine and alcohol). Note: This information is a guide. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Recommendation | Justification & Cautions |
| Butyl Rubber | Excellent | Generally offers high resistance to alcohols, amines, ketones, and esters.[9] |
| Neoprene | Good | Offers good resistance to a range of chemicals including alcohols and alkalis.[9] |
| Nitrile Rubber | Good to Fair | Thicker nitrile gloves (>8 mil) are recommended for incidental contact.[2] Not recommended for prolonged exposure to corrosive substances. |
| Natural Rubber (Latex) | Poor | Does not offer adequate protection against this class of chemical.[9] |
Safe Handling and Storage Protocol
A systematic approach to handling and storage is essential to maintain a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to avoid inhalation of vapors.[3][4][6]
-
Avoid direct contact with skin, eyes, and clothing.[1][3][4][5][10]
-
Use spark-proof tools and ground all equipment to prevent electrostatic discharge.[5][10]
-
Keep the container tightly closed when not in use.[3][4][5][9][10]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.[3][4][5][9][10]
-
Keep containers tightly sealed to prevent leakage and because the substance is hygroscopic.[3]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and isocyanates.[8][9][10]
-
Store in a designated corrosives cabinet.
-
The following diagram outlines the standard operational workflow for handling this compound.
Caption: Standard operational workflow for this compound.
Hazard Mitigation with PPE
This diagram illustrates the relationship between the hazards of this compound and the specific PPE required to mitigate them.
Caption: Mapping hazards of this compound to required PPE.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1][3][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3][6]
-
Contain: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[3][6][9][10] Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[3][4][6][9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3][6]
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][5][6][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][6][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5][6][9]
-
Ingestion: Do NOT induce vomiting.[1][3][5][9] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][5][9]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.
-
Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company.[3] Do not mix with other waste streams.[3]
-
Container Disposal: Empty containers should be handled as hazardous waste as they will retain product residue.[3][10] They must be triple-rinsed with an appropriate solvent before being disposed of or recycled, with the rinsate collected as hazardous waste.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 3. kelco.com.au [kelco.com.au]
- 4. unisafegloves.com [unisafegloves.com]
- 5. cleanroom.byu.edu [cleanroom.byu.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. info.eagleprotect.com [info.eagleprotect.com]
- 8. myusf.usfca.edu [myusf.usfca.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
